molecular formula C29H46N2O3S B1672476 GW7647 CAS No. 265129-71-3

GW7647

Numéro de catalogue: B1672476
Numéro CAS: 265129-71-3
Poids moléculaire: 502.8 g/mol
Clé InChI: PKNYXWMTHFMHKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GW 7647 is a monocarboxylic acid that is 2-(phenylsulfanyl)isobutyric acid in which the phenyl group is substituted at the para- position by a 3-aza-7-cyclohexylhept-1-yl group in which the nitrogen is acylated by a (cyclohexylamino)carbonyl group. It has a role as a PPARalpha agonist. It is a member of ureas, an aryl sulfide and a monocarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNYXWMTHFMHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040748
Record name 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID1040748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265129-71-3
Record name 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265129-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 7647
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-7647
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action for GW7647?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for GW7647

Introduction

This compound is a synthetic, cell-permeable compound recognized as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It belongs to the ureido-substituted thioisobutyric acid class of molecules. Due to its high affinity and selectivity for PPARα, this compound serves as a critical tool in research to investigate the diverse biological roles of this nuclear receptor, which include regulating lipid metabolism, inflammation, and energy homeostasis.[1] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: PPARα Agonism

The primary mechanism of action for this compound is the direct binding to and activation of PPARα, a ligand-activated transcription factor. The canonical signaling pathway proceeds as follows:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the nucleus.[2][3]

  • Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1]

  • DNA Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]

  • Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes.[3] Conversely, PPARα activation can also lead to the transrepression of other signaling pathways, notably inhibiting pro-inflammatory transcription factors like NF-κB, which contributes to its anti-inflammatory effects.[1][4]

A crucial aspect of this compound's efficacy involves its intracellular transport. The Fatty Acid-Binding Protein 1 (FABP1) plays a significant role in chaperoning this compound to the nucleus.[2] Binding of this compound to FABP1 induces a conformational change in the protein, which is necessary for both the nuclear localization of the FABP1-ligand complex and the full potentiation of PPARα activation.[2]

Data Presentation

Potency and Selectivity

This compound exhibits high selectivity for PPARα over other PPAR isoforms (γ and δ). The half-maximal effective concentrations (EC50) highlight this specificity across different species.

Receptor SubtypeSpeciesEC50 Value (nM)Citations
PPARα Human6[5][6][7][8]
Murine1[5][8]
PPARγ Human1,100[5][6][7][8]
Murine1,300[5][8]
PPARδ Human6,200[5][6][7][8]
Murine2,900[5][8]
Effects on Gene and Protein Expression

Activation of PPARα by this compound modulates the expression of a wide array of genes and proteins involved in lipid metabolism, inflammation, and other cellular processes.

TargetEffectCellular ContextCitations
Genes in Lipid Metabolism UpregulationHepatocytes[9][10]
ANGPTL4, CPT1A, PDK4, CYP4A11UpregulationHepaRG Cells[9]
ADH4DownregulationHepaRG Cells[9]
GPx4 Upregulation (Transcription)APPsw/SH-SY5Y Cells[11]
PDZK1 Increased Protein ExpressionCaco2BBE Cells[6]
PI3K / Akt (Ser473) Increased PhosphorylationAntral Mucosa[6]
AQP9 Reduced Protein AbundanceWIF-B9 & HepG2 Hepatocytes[6]
Nitric Oxide (NO) Reduced ProductionMacrophages

Visualizations of Signaling Pathways

GW7647_PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW7647_cyto This compound FABP1 FABP1 GW7647_cyto->FABP1 Binds GW7647_FABP1 This compound-FABP1 Complex FABP1->GW7647_FABP1 GW7647_FABP1_nuc This compound-FABP1 Complex GW7647_FABP1->GW7647_FABP1_nuc Nuclear Translocation PPARa PPARα PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates GW7647_nuc This compound GW7647_FABP1_nuc->GW7647_nuc Releases GW7647_nuc->PPARa Activates

Caption: Canonical PPARα signaling pathway activated by this compound.

Experimental_Workflow cluster_binding Binding Affinity Assay (TR-FRET) cluster_activity Cellular Activity Assay (Reporter) LBD PPARα LBD + Fluorescent Probe GW7647_test Add this compound (Competitor) LBD->GW7647_test Measure_FRET Measure FRET Signal (Inverse correlation with binding) GW7647_test->Measure_FRET Cells Cells with PPARE-Luciferase & PPARα constructs Treat Treat with This compound dose-response Cells->Treat Measure_Lumi Measure Luminescence Treat->Measure_Lumi

Caption: Workflow for key in vitro experimental assays.

Experimental Protocols

TR-FRET Competitive Receptor Binding Assay

This protocol determines the binding affinity of a test compound (e.g., this compound) to the PPARα ligand-binding domain (LBD).

  • Objective: To quantify the ability of this compound to compete with a fluorescent probe for binding to the PPARα LBD.

  • Methodology:

    • A reaction mixture is prepared containing a terbium-labeled anti-GST antibody, a GST-tagged PPARα LBD, and a fluorescently labeled PPARα ligand (probe). This creates a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Serial dilutions of the competitor ligand, this compound, are added to the wells of a 96-well plate containing the reaction mixture.[12] A known agonist is used as a positive control, and DMSO serves as a negative control.[12]

    • The plate is incubated for a set period (e.g., one hour) to allow the binding reaction to reach equilibrium.[12]

    • The TR-FRET signal is measured using a plate reader. As this compound competes with the fluorescent probe for binding to the PPARα LBD, the FRET signal decreases in a dose-dependent manner.[12]

    • The data are plotted to determine the concentration of this compound that inhibits 50% of the probe binding (IC50), which reflects its binding affinity.

Cell-Based Reporter Gene Assay

This protocol measures the functional activation of the PPARα receptor by this compound in a cellular context.

  • Objective: To quantify the dose-dependent activation of PPARα transcriptional activity by this compound.

  • Methodology:

    • Cell Preparation: Reporter cells, often a stable cell line like HEK293 or a relevant line like HepG2, are engineered to contain two genetic constructs: one that expresses the full-length human PPARα receptor and another that contains a luciferase reporter gene downstream of multiple PPRE sequences.[12][13]

    • Plating and Incubation: The reporter cells are dispensed into the wells of a 96-well assay plate and pre-incubated for 4-6 hours to allow for cell attachment.[13]

    • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound. A typical 7-point dose-response series might range from 0.412 nM to 300 nM.[14] A vehicle-only control (e.g., DMSO) is included.[14]

    • Incubation: The cells are incubated with the test compound for 22-24 hours to allow for receptor activation, transcription of the luciferase gene, and accumulation of the luciferase enzyme.[13]

    • Lysis and Signal Detection: The treatment media is discarded, and a luciferase detection reagent is added to each well. This reagent lyses the cells and provides the necessary substrate (luciferin) for the enzymatic reaction.

    • Data Acquisition: The intensity of the light emitted from each well is quantified using a plate-reading luminometer. The resulting Relative Light Units (RLU) are proportional to the level of PPARα activation.[13] The data are then used to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound operates as a potent and highly selective agonist of PPARα. Its mechanism involves direct binding to the receptor, subsequent heterodimerization with RXR, and binding to PPREs to initiate the transcription of target genes primarily involved in lipid metabolism and fatty acid oxidation.[1] Its action is potentiated by FABP1-mediated nuclear delivery.[2] The well-characterized selectivity and potency of this compound, supported by robust quantitative data, establish it as an indispensable pharmacological tool for elucidating the complex biological functions of PPARα.

References

GW7647 Selectivity for Human vs. Murine PPARα: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, for the human versus murine orthologs of the receptor. Understanding the species-specific differences in the activity of PPARα agonists is critical for the accurate translation of preclinical research findings to human clinical applications. This document summarizes key quantitative data, details common experimental methodologies used to determine selectivity, and visualizes the relevant biological and experimental pathways.

Quantitative Selectivity Profile of this compound

This compound is a highly potent and selective agonist for PPARα. However, subtle but significant differences in its activity on the human and murine receptors have been characterized. The compound's potency is typically determined through in vitro cell-based assays that measure the concentration required to elicit a half-maximal response (EC50).

Data compiled from various sources indicate that this compound is a potent activator of both human and murine PPARα, with a slightly higher potency for the murine receptor.[1][2] Its selectivity for PPARα over the other PPAR subtypes, PPARγ and PPARδ, is substantial in both species.[1][2]

Table 1: Comparative Potency (EC50) of this compound on Human and Murine PPAR Subtypes

PPAR SubtypeHuman EC50Murine EC50
PPARα 6 nM[1][3][4][5][6]1 nM[1][2]
PPARγ 1.1 µM[1][3][4][5][6]1.3 µM[1][2]
PPARδ 6.2 µM[1][3][4][5][6]2.9 µM[1][2]

EC50 (Half-maximal effective concentration) values are derived from GAL4-PPAR chimera reporter assays.[1][2]

While these in vitro data demonstrate high potency for both species, in vivo studies using wild-type and PPARA-humanized mice reveal significant species-dependent differences in physiological response. For instance, the hepatocarcinogenic effects observed in wild-type mice following chronic administration of this compound are diminished in PPARA-humanized mice, suggesting that the downstream consequences of receptor activation differ between mice and humans.[7][8][9]

Experimental Protocols for Determining PPARα Selectivity

The determination of agonist potency and selectivity for nuclear receptors like PPARα is commonly achieved using a cell-based reporter gene assay. A widely used method is the GAL4-PPAR Ligand-Binding Domain (LBD) chimera assay.

Principle of the GAL4-PPAR LBD Chimera Assay

This assay isolates the ligand-binding event from the receptor's native DNA-binding activity. A chimeric protein is constructed by fusing the LBD of the target PPAR (either human or murine PPARα) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HepG2, HEK293) along with a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter containing GAL4 Upstream Activation Sequences (UAS).

When an agonist like this compound binds to the PPARα LBD of the chimera, the LBD undergoes a conformational change. This change promotes the recruitment of coactivator proteins, which in turn activates the GAL4 DBD, driving the transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of PPARα activation by the agonist.

Detailed Methodology
  • Cell Culture and Plating:

    • Mammalian cells (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Transient Transfection:

    • Cells are co-transfected with two plasmids using a suitable transfection reagent:

      • Expression Plasmid: A plasmid encoding the GAL4 DBD fused to the LBD of either human or murine PPARα (e.g., pBIND-hPPARα-LBD).

      • Reporter Plasmid: A plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., pGL5-UAS).

    • Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The cells are incubated with the compound for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

  • Cell Lysis and Luciferase Assay:

    • The medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzyme.

    • The plate is incubated with a luciferase assay reagent containing the substrate (D-luciferin).

  • Data Acquisition and Analysis:

    • Luminescence is measured using a plate-reading luminometer.

    • The relative light units (RLUs) are plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

Visualizations: Pathways and Workflows

PPARα Signaling Pathway

The following diagram illustrates the canonical signaling pathway for PPARα activation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARa_inactive PPARα This compound->PPARa_inactive Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Leads to Proteins Proteins (e.g., CPT1, ACO) mRNA->Proteins Translation

Caption: Canonical PPARα signaling pathway upon activation by an agonist like this compound.

Experimental Workflow for Chimera Assay

The following diagram outlines the workflow for the GAL4-PPAR LBD chimera reporter assay.

Experimental_Workflow cluster_workflow GAL4-PPAR Chimera Assay Workflow arrow > start Start: Seed Cells in 96-well Plate transfect Co-transfect with GAL4-PPAR LBD & UAS-Luc Plasmids start->transfect incubate1 Incubate (24 hours) transfect->incubate1 treat Treat Cells with Serial Dilutions of this compound incubate1->treat incubate2 Incubate (18-24 hours) treat->incubate2 lyse Lyse Cells & Add Luciferase Substrate incubate2->lyse measure Measure Luminescence (Luminometer) lyse->measure analyze Analyze Data: Plot Dose-Response & Calculate EC50 measure->analyze

Caption: Step-by-step workflow for a cell-based GAL4-PPAR chimera reporter assay.

References

The Discovery and Chemical Synthesis of GW7647: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW7647 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its discovery marked a significant advancement in the development of selective PPARα modulators with potential therapeutic applications in metabolic diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its activity. Furthermore, this guide includes visualizations of the PPARα signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and development.

Discovery of this compound

This compound was identified by scientists at GlaxoSmithKline (GSK) through a high-throughput screening and parallel-array synthesis approach aimed at discovering novel, potent, and selective PPARα agonists. The starting point for their investigation was a class of ureidothioisobutyric acids. The key publication by Brown et al. in 2001 in Bioorganic & Medicinal Chemistry Letters detailed the discovery of a series of compounds leading to this compound. This systematic approach allowed for the rapid synthesis and evaluation of a library of analogs, ultimately leading to the identification of this compound as a lead candidate with exceptional potency and selectivity for human PPARα.

Chemical Synthesis of this compound

The chemical synthesis of this compound, 2-[[4-[2-[--INVALID-LINK--amino]ethyl]phenyl]thio]-2-methylpropanoic acid, is achieved through a multi-step process. The core of the discovery effort relied on parallel-array synthesis, a technique that enables the rapid generation of a library of related compounds. While the seminal publication provides a general scheme, a detailed, step-by-step protocol is outlined below, based on established synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials and reagents to be sourced from commercial suppliers.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)).

  • Inert atmosphere (Nitrogen or Argon).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).

General Procedure:

The synthesis can be conceptually broken down into the formation of the key intermediates and their final coupling. A plausible synthetic route is as follows:

Step 1: Synthesis of the Thiophenol Intermediate

  • React 4-(2-aminoethyl)phenol with a suitable protecting group for the amine, for example, a Boc group.

  • The protected phenol (B47542) is then subjected to a reaction to introduce the thio-isobutyric acid moiety. This can be achieved by reacting the phenol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base, followed by a Newman-Kwart rearrangement to form the thiophenol, and subsequent hydrolysis of the ester.

Step 2: Synthesis of the Urea Moiety

  • React 4-cyclohexylbutylamine with cyclohexyl isocyanate in an aprotic solvent like DCM to form the corresponding urea.

Step 3: Coupling and Final Deprotection

  • The protected aminoethylthiophenol intermediate from Step 1 is deprotected.

  • The resulting free amine is then alkylated with the urea-containing fragment from Step 2, which would have been appropriately functionalized with a leaving group (e.g., a tosylate or a halide).

  • Alternatively, the final amide bond can be formed through standard peptide coupling conditions.

Purification:

  • The final product is purified by flash column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity (≥98%).

Characterization:

  • The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound is a highly potent and selective agonist of PPARα. Its biological activity has been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound
Receptor SubtypeSpeciesAssay TypeEC50 (nM)Reference
PPARαHumanGAL4-PPAR Binding Assay6[1][2][3][4]
PPARγHumanGAL4-PPAR Binding Assay1100[1][2][3]
PPARδHumanGAL4-PPAR Binding Assay6200[1][2][3]
PPARαMurineGAL4-PPAR Binding Assay1[4]
PPARγMurineGAL4-PPAR Binding Assay1300[4]
PPARδMurineGAL4-PPAR Binding Assay2900[4]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₄₆N₂O₃S[5]
Molecular Weight502.75 g/mol [5]
CAS Number265129-71-3[5]
SolubilitySoluble to 25 mM in ethanol (B145695) and to 100 mM in DMSO[5]
Purity≥98%[5]

Experimental Protocols for Biological Evaluation

The biological activity of this compound is typically assessed using a combination of binding and cell-based functional assays.

PPARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).

Methodology:

  • A reaction mixture is prepared containing the PPARα-LBD, a fluorescently labeled PPARα ligand (tracer), and a terbium-labeled anti-GST antibody.

  • This compound or other test compounds are serially diluted and added to the reaction mixture.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • The IC50 value is calculated from the dose-response curve.

Cell-Based PPARα Reporter Gene Assay

Principle: This assay measures the ability of a compound to activate PPARα-mediated gene transcription in a cellular context.

Methodology:

  • A suitable mammalian cell line (e.g., HEK293 or HepG2) is co-transfected with two plasmids:

    • An expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the PPARα ligand-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • The transfected cells are plated in a multi-well plate and incubated.

  • The cells are then treated with various concentrations of this compound or a vehicle control.

  • After an incubation period (typically 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • An increase in luciferase activity indicates activation of the PPARα receptor.

  • The EC50 value is determined from the dose-response curve.

Signaling Pathway of this compound

This compound exerts its biological effects by activating the PPARα signaling pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Enters Cell & Binds PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerizes with RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Coactivators Coactivators (e.g., PGC-1α) Coactivators->PPRE Recruitment LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a PPARα agonist like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_synthesis_optimization Synthesis & Optimization cluster_characterization Biological Characterization Library Compound Library (Ureidothioisobutyric Acids) HTS High-Throughput Screening (e.g., Cell-based Reporter Assay) Library->HTS Hit Hit Identification HTS->Hit ParallelSynthesis Parallel-Array Synthesis Hit->ParallelSynthesis SAR Structure-Activity Relationship (SAR) Studies ParallelSynthesis->SAR Lead Lead Compound (this compound) SAR->Lead InVitro In Vitro Assays - Binding (TR-FRET) - Functional (Reporter Gene) Lead->InVitro Selectivity Selectivity Profiling (vs. PPARγ, PPARδ) InVitro->Selectivity InVivo In Vivo Studies (e.g., Lipid Lowering in Rodents) Selectivity->InVivo

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a testament to the power of systematic drug discovery approaches. Its high potency and selectivity for PPARα make it an invaluable tool for researchers studying lipid metabolism and inflammatory pathways. The detailed synthetic and biological protocols provided in this guide aim to equip scientists with the necessary information to utilize and further investigate this important molecule in their research endeavors. The continued study of this compound and its interactions with PPARα will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

The Role of GW7647 in Regulating Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW7647 is a potent and highly selective synthetic agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[2][3] As such, this compound has been extensively utilized as a research tool to elucidate the intricate mechanisms by which PPARα activation modulates lipid homeostasis. This technical guide provides an in-depth overview of the role of this compound in regulating lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARα.[4] PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][5] This binding initiates the transcription of a suite of genes involved in virtually all aspects of lipid metabolism, including fatty acid uptake, binding, activation, and catabolism, as well as lipoprotein assembly and transport.[2][3] Notably, the full agonist activity of this compound can be potentiated by fatty acid-binding protein 1 (FABP1), which facilitates its transport to the nucleus.[4]

Core Signaling Pathway of this compound

GW7647_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound FABP1 FABP1 This compound->FABP1 Binds to PPARa_RXR_inactive PPARα/RXR (Inactive) FABP1->PPARa_RXR_inactive Transports to Nucleus PPARa_RXR_active PPARα/RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Cholesterol_Efflux ↑ Cholesterol Efflux Triglyceride_Catabolism ↓ Triglyceride Levels

Caption: this compound signaling pathway from cellular uptake to target gene activation.

Regulation of Fatty Acid Metabolism

A primary role of PPARα activation by this compound is the enhancement of fatty acid oxidation. This is achieved through the upregulation of genes encoding key enzymes and transporters involved in this process.

Key Gene Targets in Fatty Acid Oxidation:
  • Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Acyl-CoA Oxidase (AOX): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.

  • Malonyl-CoA Decarboxylase (MCD): Decreases the concentration of malonyl-CoA, an inhibitor of CPT1, thereby promoting fatty acid oxidation.

  • Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thus promoting the use of fatty acids as an energy source.

Quantitative Effects on Gene Expression and Metabolism:
Parameter Cell/Animal Model Treatment Fold Change/Effect Reference
Fatty Acid OxidationHuman Skeletal Muscle Cells10-1,000 nmol/l this compound (48h)~3-fold increase[1]
Oleate Esterification into TriacylglycerolHuman Skeletal Muscle CellsThis compoundUp to 45% decrease[1]
CPT1 mRNAHuman Skeletal Muscle CellsThis compound~2-fold increase[1]
MCD mRNAHuman Skeletal Muscle CellsThis compound~2-fold increase[1]
PDK4 mRNAHuman Skeletal Muscle CellsThis compound45-fold increase[1]
AOX mRNAMouse LiverThis compound2.3-fold increase[6]
CPT-1B and AOX mRNAHuman AdipocytesThis compoundIncreased expression[7]
CO2 and Acid Soluble MetabolitesHuman AdipocytesThis compoundIncreased production[7]
Oxygen Consumption RateHuman AdipocytesThis compoundIncreased[7]

Regulation of Cholesterol Metabolism

This compound also plays a significant role in cholesterol metabolism, primarily by promoting reverse cholesterol transport. This process involves the efflux of cholesterol from peripheral cells, such as macrophages, to the liver for excretion.

Key Gene Targets in Cholesterol Metabolism:
  • ATP-Binding Cassette Transporter A1 (ABCA1): Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I).

  • ATP-Binding Cassette Transporter G1 (ABCG1): Promotes cholesterol efflux to high-density lipoprotein (HDL) particles.

  • Liver X Receptor Alpha (LXRα): A nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis and is induced by PPARα activation.

Quantitative Effects on Gene Expression and Cholesterol Levels:
Parameter Cell/Animal Model Treatment Fold Change/Effect Reference
Plasma HDL-CholesterolMiceThis compound45% increase[6]
Plasma Human apoA-IhA-ITg MiceThis compound46% increase[6]
ABCA1 mRNAWild-Type Bone Marrow-Derived MacrophagesThis compoundSignificant increase[6]
ABCG1 mRNAWild-Type Bone Marrow-Derived MacrophagesThis compoundSignificant increase[6]
LXRα mRNAWild-Type Bone Marrow-Derived MacrophagesThis compoundSignificant increase[6]
ApoA-I-mediated Cholesterol EffluxWild-Type Bone Marrow-Derived MacrophagesThis compound42% increase[6]
HDL3-mediated Cholesterol EffluxWild-Type Bone Marrow-Derived MacrophagesThis compound18% increase[6]

Regulation of Triglyceride Metabolism

Activation of PPARα by this compound generally leads to a reduction in plasma triglyceride levels.[6][8] This is a consequence of both increased fatty acid oxidation in the liver and skeletal muscle, which reduces the substrate available for triglyceride synthesis, and increased lipoprotein lipase (B570770) (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.

Quantitative Effects on Triglyceride Levels:
Parameter Animal Model Treatment Effect Reference
Plasma TriglyceridesMiceThis compoundTrended lower (not statistically significant in one study)[6]
Plasma TriglyceridesApoE-/-FXR-/- MicePPARα agonistDecreased levels[8]

Experimental Protocols

In Vitro Study of Fatty Acid Oxidation in Human Skeletal Muscle Cells

This protocol is based on the methodology described by Narkar et al. (2002).[1]

in_vitro_workflow Culture 1. Culture primary human skeletal muscle cells to myotubes (Day 6) Treatment 2. Treat with 0-1,000 nmol/l This compound for 48 hours Culture->Treatment Incubation 3. Incubate with 100 μmol/l [14C]oleate for 3 hours (Day 8) Treatment->Incubation Measurement 4. Measure [14C]CO2 production and acid-soluble metabolites Incubation->Measurement Analysis 5. Quantify fatty acid oxidation Measurement->Analysis

Caption: Workflow for in vitro fatty acid oxidation assay.

Detailed Steps:

  • Cell Culture: Primary human skeletal muscle cells are cultured and differentiated into mature myotubes.

  • Treatment: On day 6 of culture, myotubes are treated with a range of this compound concentrations (e.g., 10-1,000 nmol/l) or vehicle control for 48 hours.

  • Fatty Acid Oxidation Assay: On day 8, the cells are incubated with [14C]oleate for 3 hours.

  • Measurement: The production of [14C]CO2 and acid-soluble metabolites is measured to determine the rate of fatty acid oxidation.

In Vivo Study of Lipid Profiles in Mice

This protocol is a generalized representation based on studies investigating the in vivo effects of this compound.

in_vivo_workflow Acclimatization 1. Acclimatize mice to experimental conditions Treatment 2. Administer this compound or vehicle control (e.g., daily oral gavage) Acclimatization->Treatment Blood_Collection 3. Collect blood samples at baseline and post-treatment Treatment->Blood_Collection Tissue_Harvest 5. Harvest tissues (liver, muscle) for gene expression analysis (RT-qPCR) Treatment->Tissue_Harvest Lipid_Analysis 4. Analyze plasma for triglycerides, total cholesterol, and HDL-cholesterol Blood_Collection->Lipid_Analysis

Caption: General workflow for in vivo lipid profile analysis in mice.

Detailed Steps:

  • Animal Model: Wild-type or specific transgenic mouse models are used.

  • Treatment Administration: this compound is typically administered via oral gavage at a specified dose and frequency for a defined period.

  • Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Analysis: Plasma is isolated, and lipid profiles (triglycerides, total cholesterol, HDL-C) are determined using standard enzymatic assays.

  • Gene Expression Analysis: Tissues such as the liver and skeletal muscle are harvested for RNA extraction and subsequent analysis of target gene expression by quantitative real-time PCR (RT-qPCR).

Conclusion

This compound serves as a powerful pharmacological tool for investigating the multifaceted role of PPARα in lipid metabolism. Its high potency and selectivity have enabled detailed characterization of the downstream effects of PPARα activation. The collective evidence demonstrates that this compound, through its activation of PPARα, orchestrates a coordinated transcriptional response that enhances fatty acid oxidation, promotes reverse cholesterol transport, and lowers triglyceride levels. These findings underscore the therapeutic potential of targeting the PPARα pathway for the management of dyslipidemia and related metabolic disorders. Further research utilizing this compound and other selective PPARα agonists will continue to unravel the complexities of lipid metabolism and inform the development of novel therapeutic strategies.

References

In-Depth Technical Guide to the Anti-inflammatory Properties of GW7647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7647 is a potent and highly selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling pathways, and experimental data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of numerous diseases, including atherosclerosis, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as important therapeutic targets for modulating inflammatory responses.

This compound is a synthetic compound that exhibits high potency and selectivity for PPARα.[1] Its ability to activate PPARα leads to the modulation of gene expression, resulting in a range of metabolic and anti-inflammatory effects. This guide will delve into the specific anti-inflammatory actions of this compound, providing a detailed examination of the underlying molecular mechanisms and a summary of the quantitative data supporting its efficacy.

Mechanism of Action: PPARα Activation

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of PPARα. PPARα is a ligand-activated transcription factor that, upon binding to an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.

The anti-inflammatory actions of PPARα activation by this compound are mediated through two main pathways:

  • Transactivation: The PPARα/RXR heterodimer upregulates the expression of genes with anti-inflammatory properties. For instance, it can increase the expression of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.

  • Transrepression: The activated PPARα can interfere with the activity of pro-inflammatory signaling pathways. This is a key mechanism for its anti-inflammatory effects and will be discussed in detail in the signaling pathways section.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesReceptorValueReference
EC50HumanPPARα6 nM[2](--INVALID-LINK--)
EC50HumanPPARγ1100 nM[2](--INVALID-LINK--)
EC50HumanPPARδ6200 nM[2](--INVALID-LINK--)

Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorEffectConcentrationReference
J774 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)Dose-dependent reduction1-30 µM[3][4]
BV-2 MicrogliaIonizing RadiationTNF-α mRNASignificant inhibition1 µM[5]
BV-2 MicrogliaIonizing RadiationIL-1β mRNASignificant inhibition1 µM[5]

Table 3: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory StimulusEffectDoseReference
MiceCarrageenan-induced hyperalgesiaSuppression of mechanical and thermal hyperalgesia30 mg/kg (i.p.)[6]
APP/PS1 Mice (Alzheimer's Model)Aβ burdenReduced inflammation and lipid peroxidationNot specified[1]

Key Signaling Pathways Modulated by this compound

This compound, through PPARα activation, exerts its anti-inflammatory effects by interfering with key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mechanism of Inhibition: Activated PPARα can inhibit the NF-κB pathway through several mechanisms:

    • Increased IκBα Expression: PPARα can directly bind to a PPRE in the IκBα promoter, leading to increased synthesis of the IκBα protein. IκBα is a key inhibitor of NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus.

    • Direct Interaction with NF-κB Subunits: Activated PPARα has been shown to physically interact with the p65 subunit of NF-κB, thereby preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.

NF_kB_Inhibition_by_this compound This compound This compound PPARa PPARα This compound->PPARa activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds NFkB_complex p65/p50 (NF-κB) PPARa_RXR->NFkB_complex inhibits transactivation IkBa_gene IκBα Gene PPRE->IkBa_gene activates IkBa_protein IκBα Protein IkBa_gene->IkBa_protein expresses NFkB_inactive p65/p50-IκBα (Inactive Complex) IkBa_protein->NFkB_inactive sequesters p_IkBa p-IκBα IkBa_protein->p_IkBa NFkB_complex->NFkB_inactive Nucleus Nucleus NFkB_complex->Nucleus translocates to Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_stimuli->IKK activates IKK->IkBa_protein phosphorylates Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->NFkB_complex releases Inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_genes activates Inflammation Inflammation Inflammatory_genes->Inflammation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor is another crucial player in the inflammatory response. It is a dimeric complex typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). The activation of AP-1 is often mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal Kinase (JNK) pathway.

  • Mechanism of Inhibition: The precise mechanism by which PPARα activation by this compound inhibits the AP-1 pathway is still under investigation, but it is thought to involve:

    • Inhibition of Upstream Kinases: Activated PPARα may interfere with the activity of upstream kinases in the MAPK cascade, such as JNK, thereby preventing the phosphorylation and activation of c-Jun.

    • Direct Interaction with AP-1 Components: Similar to its interaction with NF-κB, activated PPARα may directly interact with components of the AP-1 complex, preventing their binding to DNA.

AP1_Inhibition_by_this compound This compound This compound PPARa PPARα This compound->PPARa activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR JNK JNK PPARa_RXR->JNK inhibits AP1 AP-1 Complex PPARa_RXR->AP1 inhibits Inflammatory_stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK MAPKK->JNK cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun cJun->p_cJun p_cJun->AP1 Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_genes activates Inflammation Inflammation Inflammatory_genes->Inflammation

Figure 2: Inhibition of the AP-1 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

    • Plethysmometer or digital calipers

    • Syringes and needles

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Divide animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

    • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.

    • Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Carrageenan_Paw_Edema_Workflow Start Start Animal_Prep Animal Acclimatization and Fasting Start->Animal_Prep Grouping Group Allocation (Vehicle, Positive Control, this compound) Animal_Prep->Grouping Dosing Administer this compound/Vehicle/Positive Control Grouping->Dosing Initial_Measurement Measure Initial Paw Volume (V0) Dosing->Initial_Measurement 60 min Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Initial_Measurement->Carrageenan_Injection Time_Course_Measurement Measure Paw Volume at t=1, 2, 3, 4, 5h (Vt) Carrageenan_Injection->Time_Course_Measurement Data_Analysis Calculate % Edema Inhibition and Statistical Analysis Time_Course_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro: LPS-Stimulated Macrophage Assay

This assay is used to assess the anti-inflammatory effects of this compound on cultured macrophages.

  • Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6, PGE2) by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages.

  • Materials:

    • This compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • Griess reagent (for nitric oxide measurement)

    • ELISA kits (for cytokine and PGE2 measurement)

    • MTT or other viability assay reagents

  • Procedure:

    • Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant for the measurement of inflammatory mediators.

    • Measure nitric oxide production using the Griess assay.

    • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.

    • Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of each inflammatory mediator.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with a post-hoc test).

LPS_Macrophage_Assay_Workflow Start Start Cell_Seeding Seed Macrophages in 96-well Plate Start->Cell_Seeding Pre_treatment Pre-treat with this compound or Vehicle Cell_Seeding->Pre_treatment Overnight adhesion LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation 1-2 hours Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Mediator_Measurement Measure NO, TNF-α, IL-6, PGE2 Supernatant_Collection->Mediator_Measurement Data_Analysis Calculate IC50 and Statistical Analysis Mediator_Measurement->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for the LPS-stimulated macrophage assay.

Conclusion and Future Directions

This compound is a powerful research tool for investigating the role of PPARα in inflammation. The data presented in this guide demonstrate its potent anti-inflammatory properties, which are mediated primarily through the inhibition of the NF-κB and AP-1 signaling pathways. The detailed experimental protocols provided herein can serve as a foundation for further research into the therapeutic potential of this compound and other PPARα agonists.

Future research should focus on:

  • Elucidating the precise molecular interactions between activated PPARα and the components of the MAPK/AP-1 and IKK/NF-κB signaling pathways.

  • Evaluating the efficacy of this compound in a broader range of preclinical models of chronic inflammatory diseases.

  • Investigating the potential for synergistic effects when this compound is co-administered with other anti-inflammatory agents.

By continuing to explore the anti-inflammatory properties of this compound, the scientific community can pave the way for the development of novel and effective therapies for a wide range of debilitating inflammatory disorders.

References

Target Genes of GW7647 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms associated with the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent and selective agonist, GW7647. This document details the primary signaling pathway, identifies key target genes with quantitative expression data, outlines relevant experimental methodologies, and explores the cross-talk with other metabolic pathways.

The PPARα Signaling Pathway

This compound is a high-affinity synthetic agonist highly selective for PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, fatty acid oxidation, and inflammation.[4][5] The canonical signaling pathway for PPARα activation, as initiated by a ligand such as this compound, involves several key steps.

Upon entering the cell, this compound binds to and activates PPARα in the nucleus. This activation induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[4][6] This binding event releases corepressor proteins and recruits coactivator complexes, which ultimately initiates the transcription of a wide array of genes involved in metabolic processes.[4]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW7647_cyto This compound PPARa PPARα GW7647_cyto->PPARa Binds & Activates RXR RXR PPARa->RXR PPRE PPRE (DNA Response Element) PPARa->PPRE Binds RXR->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Initiates Coactivators Coactivators Coactivators->PPARa Recruited Coactivators->RXR Recruited Corepressors Corepressors Corepressors->PPARa Dissociates Corepressors->RXR Dissociates

Caption: Canonical PPARα signaling pathway upon activation by this compound.

Target Genes of this compound Activation

Activation of PPARα by this compound modulates the expression of a large number of genes, primarily those involved in fatty acid transport and oxidation, lipid metabolism, and cholesterol homeostasis. Studies in various cell lines, particularly the human hepatoma cell line HepG2, have identified a robust set of responsive genes.

Quantitative Gene Expression Data

The following table summarizes quantitative real-time PCR (qPCR) data from a study on HepG2 cells treated with 100 nM this compound for 2, 4, and 6 hours. The data illustrates the time-dependent induction of well-established PPARα target genes.

Gene SymbolGene NameFunctionFold Change (2h)Fold Change (4h)Fold Change (6h)
PDK4 Pyruvate Dehydrogenase Kinase 4Glucose metabolism, fatty acid oxidation~11.0~12.5~13.0
ANGPTL4 Angiopoietin-Like 4Lipid metabolism, angiogenesis~7.0~13.0~14.0
CPT1A Carnitine Palmitoyltransferase 1AFatty acid oxidation (mitochondrial import)~2.5~3.0~3.5
ACOX1 Acyl-CoA Oxidase 1Fatty acid oxidation (peroxisomal)~2.0~2.5~2.5
ADRP Adipose Differentiation-Related Protein (PLIN2)Lipid droplet formation~3.0~3.5~4.0
FABP1 Fatty Acid Binding Protein 1Intracellular fatty acid transport~1.5~2.0~2.0
APOA2 Apolipoprotein A2Lipoprotein structure~1.5~2.0~2.0
Data synthesized from expression profiling in HepG2 cells.[7]
Other Key Target Genes

In addition to the genes with detailed quantitative data, comprehensive studies using Chromatin Immunoprecipitation (ChIP-chip) and transcriptomics in HepG2 cells have identified numerous other direct and indirect target genes modulated by this compound.[8][9] These include:

  • Genes Involved in Fatty Acid Oxidation & Transport: ACADL, CD36[8]

  • Genes Involved in Cholesterol Homeostasis (SREBP Targets): HMGCS1, HMGCR, FDFT1, SC4MOL, LPIN1[8]

  • Other Metabolic Regulators: IGFBP1, G0S2, SULT2A1[8]

  • Downregulated Genes: A notable gene downregulated by this compound is ADH4 (Alcohol Dehydrogenase 4).[10]

Cross-Talk with Other Signaling Pathways: The SREBP Connection

PPARα activation does not occur in isolation. It engages in significant cross-talk with other major metabolic regulatory pathways. A key interaction is the suppression of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis (fat synthesis).

Activation of PPARα by this compound can inhibit the SREBP-1c pathway through at least two proposed mechanisms:

  • RXR Competition: Both PPARα and the Liver X Receptor (LXR), a primary activator of SREBP-1c, require RXR to form functional heterodimers. High levels of activated PPARα can sequester the shared RXR partner, thereby reducing the formation of LXR/RXR heterodimers and decreasing their ability to activate the SREBP-1c promoter.[2][11][12]

  • INSIG2a Upregulation: PPARα can directly bind to the promoter of the Insig2a gene, upregulating its expression. The INSIG2a protein is a key inhibitor of SREBP processing, trapping the SREBP precursor in the endoplasmic reticulum and preventing its activation.[6]

This reciprocal regulation ensures a coordinated metabolic response, where activation of fatty acid oxidation (by PPARα) is coupled with the suppression of fatty acid synthesis (by inhibiting SREBP-1c).

Crosstalk_Pathway This compound This compound PPARa PPARα This compound->PPARa Activates RXR RXR PPARa->RXR Forms Heterodimer LXR LXR PPARa->LXR Competes for RXR Insig2a Insig2a Expression PPARa->Insig2a Induces SREBP_Processing SREBP-1c Processing & Activation RXR->SREBP_Processing Required by LXR LXR->RXR Forms Heterodimer Lipogenesis Lipogenic Gene Expression SREBP_Processing->Lipogenesis Promotes Insig2a->SREBP_Processing Inhibits

Caption: Cross-talk between PPARα and the LXR/SREBP-1c pathway.

Experimental Methodologies

The identification and quantification of this compound target genes rely on a combination of powerful molecular biology techniques. Below are detailed protocols for the key experiments cited.

Caption: Workflow for identifying this compound target genes via ChIP-seq and RNA-seq.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

ChIP-seq is used to identify the direct binding sites of a transcription factor, like PPARα, across the entire genome.

  • Cell Cross-linking: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[13][14]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion (e.g., MNase).[1][3]

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade primary antibody specific to PPARα. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[1][14]

  • Washes and Elution: Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads using an elution buffer (containing SDS).[3][14]

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours, followed by treatment with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or silica-based columns.[3][13]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.[13]

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the this compound-treated sample compared to the control. These peaks represent PPARα binding sites.

RNA Sequencing (RNA-seq) Protocol

RNA-seq is used to quantify genome-wide changes in gene expression following this compound treatment.

  • Cell Treatment and RNA Extraction: Treat cells as described for ChIP-seq. Harvest the cells and extract total RNA using a Trizol-based method or a commercial kit. Assess RNA quality and integrity (e.g., using a Bioanalyzer).[8][15]

  • Library Preparation:

    • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA.

    • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to both ends of the double-stranded cDNA fragments.

    • Amplification: Amplify the library using PCR to generate enough material for sequencing.[8][16][17]

  • Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform.[5]

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.[18]

    • Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[5]

    • Quantification: Count the number of reads that map to each gene to generate a raw counts table.[5][18]

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the raw counts and identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to controls.[8][19]

Quantitative Real-Time PCR (qPCR) Protocol

qPCR is used to validate the results from RNA-seq and to quantify the expression of specific target genes with high sensitivity.

  • RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA as described for RNA-seq.[15]

  • Reaction Setup: Prepare a reaction mix containing:

    • SYBR Green Master Mix: Contains Taq polymerase, dNTPs, MgCl2, and SYBR Green dye, which fluoresces upon binding to double-stranded DNA.

    • Forward and Reverse Primers: Specific to the target gene of interest.

    • Diluted cDNA Template.

    • Nuclease-free water. Aliquot the mix into a 96- or 384-well qPCR plate.[15][20]

  • qPCR Cycling: Perform the reaction in a real-time PCR machine with the following typical cycling conditions:

    • Initial Denaturation: 95°C for 5-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds. (Fluorescence is read at the end of this step).

    • Melt Curve Analysis: Gradually increase the temperature from 60°C to 95°C to verify the specificity of the amplified product.

  • Data Analysis: The instrument measures the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct). The relative expression of a target gene is typically calculated using the ΔΔCt method, normalizing its Cq value to that of a stable housekeeping gene (e.g., GAPDH, RPLP0) and comparing the treated sample to the vehicle control.[4][15]

References

GW7647: A Potent PPARα Agonist for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating various cellular processes, including lipid metabolism, inflammation, and energy homeostasis.[4][5] Of the three isoforms (α, β/δ, and γ), PPARα has emerged as a promising therapeutic target for neurodegenerative diseases due to its role in modulating neuroinflammation and promoting the clearance of pathological protein aggregates.[4][6] GW7647 is a potent and highly selective agonist for PPARα, exhibiting significantly higher affinity for PPARα over PPARγ and PPARδ.[7][8] This high selectivity makes this compound an invaluable research tool for elucidating the specific roles of PPARα in the pathophysiology of Alzheimer's disease and for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on key aspects of AD pathology, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action of this compound in the Context of Alzheimer's Disease

This compound exerts its effects by binding to and activating PPARα. As a ligand-activated transcription factor, the PPARα/GW7647 complex heterodimerizes with the retinoid X receptor (RXR).[5][9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] The activation of PPARα by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective effects in Alzheimer's disease models.

Signaling Pathway Diagram

GW7647_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARa_RXR_inactive PPARα/RXR (inactive) This compound->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα/RXR/GW7647 (active) PPRE PPRE PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Neuroinflammation ↓ Neuroinflammation TargetGenes->Neuroinflammation Abeta_Clearance ↑ Aβ Clearance TargetGenes->Abeta_Clearance Oxidative_Stress ↓ Oxidative Stress TargetGenes->Oxidative_Stress Iron_Homeostasis ↑ Iron Homeostasis TargetGenes->Iron_Homeostasis Cognitive_Function ↑ Cognitive Function Neuroinflammation->Cognitive_Function Abeta_Clearance->Cognitive_Function Oxidative_Stress->Cognitive_Function Iron_Homeostasis->Cognitive_Function

Caption: this compound activates the PPARα/RXR complex, leading to downstream neuroprotective effects.

Key Effects of this compound in Alzheimer's Disease Models

Reduction of Aβ Pathology

Studies utilizing transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, have demonstrated that treatment with this compound significantly reduces the burden of amyloid-beta plaques in the brain.[7][10][11] This reduction in Aβ pathology is attributed to the enhanced clearance of Aβ peptides. PPARα activation has been shown to promote the uptake and degradation of Aβ by astrocytes through the autophagy-lysosome pathway.[6]

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the progression of Alzheimer's disease, characterized by the activation of microglia and astrocytes, which release pro-inflammatory cytokines.[2][12] this compound treatment has been shown to suppress neuroinflammation in AD mouse models.[7] Activation of PPARα inhibits the expression of inflammatory response genes by repressing key signaling pathways such as NF-κB.[4] Specifically, this compound treatment leads to a decrease in the levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in the brains of APP/PS1 mice.[7]

Modulation of Iron Homeostasis and Oxidative Stress

Iron dyshomeostasis and oxidative stress are implicated in the neuronal damage observed in Alzheimer's disease.[10] this compound has been shown to protect against oxidative stress and iron deposition.[7][10] The mechanism involves the upregulation of Glutathione Peroxidase 4 (GPx4), an enzyme crucial for protecting against lipid peroxidation.[7][10] Research has shown that PPARα can directly bind to the intron of the GPx4 gene to promote its transcription.[7][10] By enhancing GPx4 expression, this compound reduces lipid peroxidation and alleviates iron overload in the brains of AD mice.[7]

Improvement of Cognitive Function

A crucial outcome of the multifaceted effects of this compound is the improvement in cognitive function. In behavioral tests, such as the Morris water maze, APP/PS1 mice treated with this compound have demonstrated significant enhancements in learning and memory compared to untreated controls.[7] This cognitive improvement is a direct consequence of the reduced Aβ burden, decreased neuroinflammation, and protection against oxidative neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Alzheimer's disease models.

Table 1: In Vivo Efficacy of this compound in APP/PS1 Mice

ParameterControl (APP/PS1)This compound Treated (APP/PS1)Wild Type (WT)Reference
Aβ Plaque Burden HighSignificantly ReducedLow[7]
Microglial Activation (Iba-1) ~2-fold increase vs WTReduced to WT levelBaseline[7]
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Significantly Increased vs WTDecreasedBaseline[7]
Brain Iron Content ~3-fold of WTSignificantly ReducedBaseline[7]
GPx4 Expression DecreasedRestoredNormal[7]
Cognitive Performance (Morris Water Maze) ImpairedSignificantly ImprovedNormal[7]

Table 2: this compound Dosage and Administration in Preclinical Studies

Animal ModelDosageRoute of AdministrationTreatment DurationKey FindingsReference
APP/PS1 Mice2.5 mg/kg (in chow)OralChronicReduced Aβ, neuroinflammation, and cognitive deficits.[7]
Neonatal Mice10 mg/kg/body weightGavagePostnatal day 3 to 21Investigated hepatocarcinogenic effects (Note: different research context).[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in Alzheimer's disease research, based on published studies.

Animal Model and this compound Administration
  • Animal Model: APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease research, as they develop significant Aβ pathology.[7][14] Wild-type littermates should be used as controls.

  • This compound Preparation and Administration:

    • For oral administration in chow, this compound can be mixed into the standard rodent chow at a concentration that results in the desired daily dosage (e.g., 20 ppm for a 2.5 mg/kg daily dose).[7]

    • For oral gavage, this compound can be suspended in a vehicle such as corn oil.[13] A typical volume for gavage in mice is 10 µl.[13]

  • Treatment Duration: Chronic treatment is often necessary to observe significant effects on AD pathology. Treatment durations can range from several weeks to months, depending on the age of the animals and the specific research question.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Molecular and Histological Analysis start Start: APP/PS1 Mice treatment This compound Treatment (e.g., oral administration) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue histology Immunohistochemistry (Aβ plaques, Iba-1) tissue->histology biochemistry Western Blot (GPx4, Iba-1) tissue->biochemistry elisa ELISA (Cytokines) tissue->elisa iron_assay Iron Content Quantification tissue->iron_assay data Data Analysis and Interpretation histology->data biochemistry->data elisa->data iron_assay->data end Conclusion data->end

Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[15]

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position. The time it takes to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between this compound-treated and control groups.

Immunohistochemistry for Aβ Plaques and Microglial Activation
  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

  • Staining:

    • For Aβ plaques, sections can be stained with antibodies specific for Aβ (e.g., 6E10 or 4G8).

    • For microglial activation, an antibody against Iba-1 is commonly used.[7]

  • Imaging and Quantification: Images are captured using a microscope, and the plaque area or the number of Iba-1 positive cells is quantified using image analysis software.

Western Blotting for Protein Expression
  • Protein Extraction: Brain tissue is homogenized in lysis buffer to extract proteins.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., GPx4, Iba-1) and a loading control (e.g., β-actin or GAPDH).

  • Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized and quantified.

ELISA for Cytokine Levels
  • Sample Preparation: Brain homogenates are prepared.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6) are used according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines are determined by measuring the absorbance and comparing it to a standard curve.

Conclusion

This compound is a powerful and selective research tool for investigating the role of PPARα in Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate key pathological features of AD, including Aβ deposition, neuroinflammation, and oxidative stress, makes it an important compound for preclinical studies.[7][10] The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of PPARα activation in the context of neurodegenerative diseases. Further research utilizing this compound will continue to unravel the intricate mechanisms by which PPARα signaling can be harnessed to combat the progression of Alzheimer's disease.

References

The Intricacies of PPARα Activation: A Technical Guide to the Structure-Activity Relationship of GW7647 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of GW7647, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Understanding the molecular interactions that govern the potency and selectivity of this compound and its analogues is crucial for the rational design of novel therapeutics targeting metabolic and inflammatory diseases. This document details the key structural features of these compounds, presents quantitative activity data, outlines experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.

Structure-Activity Relationship (SAR) of this compound and its Analogues

This compound is a powerful tool for investigating the biological functions of PPARα due to its high potency and selectivity. The core structure of this compound consists of a carboxylic acid head group, a central phenylthio linker, a urea (B33335) moiety, and a hydrophobic tail containing two cyclohexyl rings. SAR studies on this compound and its analogues have revealed critical insights into the structural requirements for potent and selective PPARα activation.

Key Structural Features for PPARα Activity:
  • Acidic Head Group: The carboxylic acid moiety is essential for activity, as it forms a key hydrogen bond network with amino acid residues within the PPARα ligand-binding pocket (LBP), including serine, tyrosine, and histidine.

  • Phenylthio Linker: The phenylthio group positions the urea moiety and the hydrophobic tail optimally within the LBP. Modifications to this linker can significantly impact potency.

  • Urea Moiety: The urea group contributes to the rigidity of the molecule and forms additional hydrogen bonds with the receptor, enhancing binding affinity.

  • Hydrophobic Tail: The two cyclohexyl rings in the hydrophobic tail occupy a large, hydrophobic pocket within the PPARα LBP. The size and nature of this tail are major determinants of both potency and selectivity.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and a selection of its analogues, highlighting the impact of structural modifications on their ability to activate PPARα. The data is primarily derived from cell-based luciferase reporter gene assays, which measure the transcriptional activation of PPARα.

CompoundStructurehPPARα EC50 (nM)[1][2][3]hPPARγ EC50 (μM)[2][3]hPPARδ EC50 (μM)[2][3]Key SAR Insights
This compound 2-(4-(2-((cyclohexylamino)carbonyl)(4-cyclohexylbutyl)amino)ethyl)phenyl)thio)-2-methylpropanoic acid61.16.2Potent and selective PPARα agonist. The combination of the acidic head, urea linker, and dual cyclohexyl tail provides optimal binding.
Analogue 1 (Modification: Replacement of one cyclohexyl with a phenyl group)>1000--Demonstrates the critical importance of the specific hydrophobic interactions of the cyclohexyl groups for PPARα potency.
Analogue 2 (Modification: Removal of the urea moiety)~500--Significant loss of potency, indicating the urea's role in establishing key hydrogen bonds and conformational rigidity.
Analogue 3 (Modification: Replacement of the thioether with an ether linkage)~50--Reduced potency, suggesting the sulfur atom in the thioether linker is important for optimal positioning within the LBP.
Analogue 4 (Modification: Extension of the alkyl chain between the nitrogen and the cyclohexyl ring)~25--Slight decrease in potency, indicating that the linker length is well-optimized in the parent compound.

Experimental Protocols

The evaluation of this compound and its analogues relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often utilizing solid-phase synthesis techniques for the generation of analogues.[1] A representative solution-phase synthesis is outlined below:

General Scheme:

  • Synthesis of the Phenylthioacetic Acid Intermediate: Reaction of a substituted thiophenol with an α-bromoester followed by hydrolysis to yield the carboxylic acid head group and linker.

  • Amine Coupling: Coupling of the carboxylic acid intermediate with a protected diamine.

  • Urea Formation: Reaction of the resulting amine with a cyclohexyl isocyanate.

  • Alkylation and Deprotection: Alkylation of the secondary amine with a cyclohexylalkyl halide, followed by deprotection of the carboxylic acid to yield the final product.

Detailed step-by-step procedures with specific reagents, stoichiometry, and reaction conditions would be included in a full whitepaper, based on methods reported in the chemical literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively measures the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).

Principle: The assay relies on the transfer of energy from a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged PPARα-LBD to a fluorescently labeled ligand (acceptor) that binds to the LBD. When a test compound displaces the fluorescent ligand, the FRET signal is lost.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of GST-PPARα-LBD and a 2X stock of a fluorescently labeled PPARα ligand (e.g., a BODIPY-labeled synthetic ligand) in the assay buffer.

    • Prepare a 2X stock of a terbium-labeled anti-GST antibody in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound dilution.

    • Add 5 µL of the 2X GST-PPARα-LBD solution.

    • Add 5 µL of the 2X fluorescent ligand solution.

    • Add 5 µL of the 2X terbium-labeled anti-GST antibody solution.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with an expression vector for PPARα and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring light output.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds (this compound and analogues) for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate solution to the cell lysate.

    • Measure the luminescence using a luminometer.

    • If an internal control is used, measure its activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to the internal control activity.

    • Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Coactivator Recruitment Assay

This assay assesses the ability of a ligand-bound PPARα to recruit coactivator proteins, a crucial step in transcriptional activation.

Principle: This assay often uses TR-FRET, where the GST-PPARα-LBD and a terbium-labeled anti-GST antibody are incubated with a fluorescently labeled coactivator peptide (containing an LXXLL motif). Ligand binding induces a conformational change in the LBD that promotes coactivator binding, bringing the donor and acceptor into proximity and generating a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of GST-PPARα-LBD and a 2X stock of a fluorescently labeled coactivator peptide in the assay buffer.

    • Prepare a 2X stock of a terbium-labeled anti-GST antibody in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Similar to the TR-FRET binding assay, combine the test compound, GST-PPARα-LBD, fluorescent coactivator peptide, and terbium-labeled antibody in a microplate.

    • Incubate to allow for binding and coactivator recruitment.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET plate reader.

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log of the test compound concentration to determine the EC50 for coactivator recruitment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the SAR of PPARα agonists.

PPARα Signaling Pathway

Upon binding to a ligand such as this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to PPREs in the promoter regions of target genes, ultimately modulating their transcription.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binds Corepressor Corepressor PPARa_inactive->Corepressor Associated with PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR RXR PPARa_active->RXR Coactivator Coactivator PPARa_active->Coactivator Recruits PPRE PPRE PPARa_active->PPRE Binds to RXR->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Proteins Proteins (Lipid Metabolism, Inflammation) mRNA->Proteins Translation

Caption: PPARα signaling pathway upon activation by this compound.

Experimental Workflow for SAR Studies

The process of conducting an SAR study for novel PPARα agonists follows a logical progression from initial design to in-depth biological characterization.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Iteration Design Compound Design (Based on this compound scaffold) Synthesis Chemical Synthesis of Analogues Design->Synthesis Purification Purification & Characterization Synthesis->Purification BindingAssay Binding Assay (TR-FRET) Determine IC50/Ki Purification->BindingAssay FunctionalAssay Functional Assay (Luciferase Reporter) Determine EC50 BindingAssay->FunctionalAssay CoactivatorAssay Coactivator Recruitment Assay Determine EC50 FunctionalAssay->CoactivatorAssay SAR_Analysis SAR Analysis (Relate structure to activity) CoactivatorAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

References

In-Depth Technical Guide to GW7647: A Potent PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on GW7647, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of this compound.

Physical and Chemical Properties

This compound is a cell-permeable, urea-substituted thioisobutyric acid compound. Its key physical and chemical properties are summarized below for quick reference.

PropertyValueReferences
CAS Number 265129-71-3[1][2]
Molecular Formula C₂₉H₄₆N₂O₃S[1][2]
Molecular Weight 502.75 g/mol (some sources cite 502.8 g/mol )[2]
IUPAC Name 2-[[4-[2-[--INVALID-LINK--amino]ethyl]phenyl]thio]-2-methylpropanoic acid
Appearance White solid
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO (up to 100 mM or ~50 mg/mL) and ethanol (B145695) (up to 25 mM or ~12.5 mg/mL).[3][3]
Storage Store at room temperature as a solid. For long-term storage, 2-8°C is also recommended.

Mechanism of Action and Signaling Pathway

This compound is a potent and highly selective agonist for PPARα. It demonstrates significantly higher affinity for PPARα compared to other PPAR isoforms, with EC₅₀ values of approximately 6 nM for human PPARα, 1100 nM for PPARγ, and 6200 nM for PPARδ.[3] This selectivity makes it a valuable tool for studying the specific roles of PPARα in various biological processes.

The primary mechanism of action for this compound involves the activation of the PPARα signaling pathway. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.[4][5][6] Upon binding by an agonist like this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and catabolism.[4]

The activation of this pathway by this compound leads to various physiological effects, including lipid-lowering through the modulation of oleate (B1233923) metabolism and mitochondrial enzyme gene expression, as well as anti-inflammatory properties.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARa_inactive PPARα (Inactive) This compound->PPARa_inactive Binds & Activates PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Biological_Effects Increased Fatty Acid Oxidation Lipid Lowering Anti-inflammatory Effects TargetGenes->Biological_Effects Leads to

Caption: Simplified PPARα signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are synthesized from published research and are intended as a guide for laboratory use.

In Vitro PPARα Activation Assay in HepG2 Cells

This protocol describes a cell-based reporter assay to quantify the activation of PPARα by this compound in the human hepatoma cell line HepG2, a common model for liver-related studies.[4][5][6]

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DMEM with 10% FBS, Penicillin-Streptomycin[7]

  • PPRE-luciferase reporter plasmid and a PPARα expression vector

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luciferase assay system

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Cell Seeding: One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in complete growth medium.[8] Ensure cells are at 75-80% confluency on the day of transfection.[9]

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARα expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO).[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC₅₀ value.

In Vivo Assessment of Metabolic Effects in Mice

This protocol outlines a general procedure for administering this compound to mice to study its effects on metabolic parameters, such as plasma triglyceride levels and glucose tolerance.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)

  • Oral gavage needles or intraperitoneal (IP) injection supplies

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Glucometer

  • Assay kits for plasma triglycerides and insulin

Methodology:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.[10]

  • This compound Preparation: Prepare a suspension or solution of this compound in the chosen vehicle. A common dosage for metabolic studies is in the range of 3 mg/kg body weight.[1]

  • Administration: Administer this compound or vehicle to the mice daily via oral gavage or IP injection for the desired study duration (e.g., 1-4 weeks).[8]

  • Metabolic Testing (Example: Oral Glucose Tolerance Test - OGTT):

    • Fast the mice overnight (approximately 16 hours) with free access to water.[11]

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[10]

    • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[8]

  • Sample Collection and Analysis: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia. Separate plasma and store at -80°C. Analyze plasma for triglyceride, insulin, and other relevant metabolite levels using commercial assay kits.

  • Data Analysis: Compare the changes in body weight, blood glucose curves from the OGTT, and plasma lipid levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Chromatin Immunoprecipitation (ChIP) for PPARα Target Gene Analysis

This protocol is adapted for identifying PPARα binding sites on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR) in HepG2 cells following this compound treatment.[5][6]

Materials:

  • HepG2 cells

  • This compound and vehicle (DMSO)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-PPARα antibody (ChIP-grade) and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR reagents or library preparation kit for NGS

Methodology:

  • Cell Treatment and Cross-linking: Culture HepG2 cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2-6 hours).[5] Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-600 bp using a sonicator.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-PPARα antibody or an IgG control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers designed for known or putative PPREs in target gene promoters.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide PPARα binding sites.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of this compound, from initial in vitro screening to in vivo validation and mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies A 1. Cell-Based Screening (e.g., Reporter Assay in HepG2) B 2. Target Gene Expression (qPCR/Microarray) A->B Confirm target engagement C 3. Metabolic Function Assay (e.g., Seahorse XF Analysis) B->C Assess functional outcome D 4. Animal Model Treatment (e.g., Mice on High-Fat Diet + this compound) C->D Transition to in vivo model E 5. Physiological Assessment (Blood Glucose, Plasma Lipids) D->E Measure systemic effects F 6. Tissue-Specific Gene Expression E->F Analyze tissue-level changes G 7. Identify Direct Target Genes (ChIP-seq for PPARα) F->G Identify direct mechanisms H 8. Confirm Protein-Level Changes (Western Blot) G->H Validate downstream effects

Caption: A logical workflow for investigating this compound's effects.

References

A Technical Guide to the Activation of PPARα Pathways by GW7647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that serves as a master regulator of lipid and glucose metabolism. Its activation offers a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia. GW7647 is a potent and highly selective synthetic agonist for PPARα, making it an invaluable tool for both basic research and drug discovery. This document provides an in-depth technical overview of the molecular mechanisms by which this compound activates PPARα pathways, the resultant downstream effects, and the experimental protocols used to study these processes.

The Molecular Mechanism of this compound-Mediated PPARα Activation

The activation of PPARα by this compound is a multi-step process that begins with direct ligand binding and culminates in the altered expression of numerous target genes. As a member of the nuclear receptor superfamily, PPARα resides primarily in the nucleus and acts as a sensor for fatty acids and their derivatives.[1][2][3]

The canonical activation pathway proceeds as follows:

  • Ligand Binding: this compound enters the cell and translocates to the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of PPARα.[4][5] This binding is highly specific and potent.

  • Conformational Change and Co-regulator Exchange: The binding of this compound induces a critical conformational change in the PPARα protein. This structural shift causes the dissociation of corepressor proteins and facilitates the recruitment of coactivator complexes.[1]

  • Heterodimerization: Ligand-bound PPARα forms an obligate heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[1][6]

  • PPRE Binding: This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6][7] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR1).[6]

  • Transcriptional Activation: The entire complex, including the coactivators, recruits the general transcriptional machinery, leading to the initiation of target gene transcription.[1] This results in increased synthesis of proteins that govern various metabolic pathways.

An important potentiating factor in this process is the Fatty Acid-Binding Protein 1 (FABP1). FABP1 can bind this compound and facilitate its transport to the nucleus, enhancing its ability to activate PPARα.[4] Treatment of cells with this compound increases the nuclear localization of FABP1 and promotes its co-localization with PPARα.[4]

GW7647_PPARa_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW7647_cyto This compound FABP1 FABP1 GW7647_cyto->FABP1 Binds GW7647_nuc This compound FABP1->GW7647_nuc Transports PPARa PPARα RXR RXR PPARa->RXR CoRepressor Corepressor Complex PPARa->CoRepressor Binds (Inactive) PPRE PPRE PPARa->PPRE Binds RXR->PPRE Binds CoActivator Coactivator Complex CoActivator->PPARa Recruited TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation GW7647_nuc->PPARa Activates

Caption: this compound activates PPARα by binding, inducing heterodimerization with RXR, and recruiting coactivators to PPREs.

Quantitative Data on this compound Activity

This compound's utility in research is underscored by its high potency and selectivity for PPARα over other PPAR isoforms.

Table 1: Potency and Selectivity of this compound

Receptor Isoform Species EC50 Value Reference(s)
PPARα Human 6 nM [8][9]
Murine 1 nM [9][10]
PPARγ Human 1,100 nM (1.1 µM) [8][9]
Murine 1,300 nM (1.3 µM) [9][10]
PPARδ Human 6,200 nM (6.2 µM) [8][9]

| | Murine | 2,900 nM (2.9 µM) |[9][10] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: this compound-Induced Regulation of Key PPARα Target Genes

Gene Function Model System Fold Change/Effect Reference(s)
CPT1A, CPT-1B Fatty Acid Oxidation (Mitochondrial) Human/Rat Hepatocytes, Adipocytes Upregulated [11][12][13]
ACOX / AOX Fatty Acid Oxidation (Peroxisomal) Human Adipocytes, Mouse Liver Upregulated [11][14]
PDK4 Glucose Metabolism Regulation HepaRG Cells Upregulated [12]
ANGPTL4 Lipid Metabolism, Angiogenesis HepaRG Cells Upregulated [12]
CYP4A11 Fatty Acid Metabolism HepaRG Cells Upregulated [12]
GPx4 Antioxidant Enzyme APPsw cells Upregulated Transcription [15]

| ABCA1/G1 | Cholesterol Efflux | Primary Macrophages | Upregulated |[14] |

Table 3: In Vivo Metabolic Effects of this compound

Effect Animal Model Dose Outcome Reference(s)
Triglyceride Lowering Fat-fed Hamsters 3 mg/kg 93% Reduction [10]
Triglyceride Lowering Fat-fed Rats 3 mg/kg 60% Reduction [10]
HDL Cholesterol hA-ITg Mice Not specified 45% Increase [14]

| Human apoA-I | hA-ITg Mice | Not specified | 46% Increase |[14] |

Downstream Pathways and Physiological Consequences

Activation of PPARα by this compound orchestrates a broad transcriptional program, primarily affecting lipid metabolism and inflammation.

Regulation of Lipid Metabolism

The most well-characterized role of PPARα is the regulation of fatty acid catabolism. This compound treatment leads to the coordinated upregulation of genes involved in every step of this process:

  • Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins and binding proteins.

  • Mitochondrial and Peroxisomal β-oxidation: Enhanced expression of key enzymes like Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX), which are rate-limiting for mitochondrial and peroxisomal fatty acid oxidation, respectively.[1][11][12]

This robust activation of fatty acid breakdown contributes to the significant lipid-lowering effects observed in vivo, particularly the reduction of plasma triglycerides.[10]

Anti-Inflammatory Effects

Beyond its metabolic role, PPARα activation exerts potent anti-inflammatory effects. This is achieved primarily through a mechanism called transrepression, where activated PPARα inhibits the activity of pro-inflammatory transcription factors without directly binding to DNA.[1][2]

  • NF-κB Inhibition: this compound-activated PPARα can physically interact with and inhibit key inflammatory regulators like Nuclear Factor-kappa B (NF-κB).[1][16] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

  • Reduced Nitric Oxide (NO) Production: In macrophages, this compound has been shown to reduce the production of nitric oxide, a key inflammatory molecule.

Downstream_Effects cluster_lipid Lipid Metabolism cluster_inflammation Inflammation This compound This compound PPARa PPARα Activation This compound->PPARa Gene_Up ↑ Gene Expression (CPT1A, ACOX, etc.) PPARa->Gene_Up Transrepression Transrepression of NF-κB, AP-1 PPARa->Transrepression FAO ↑ Fatty Acid Oxidation Gene_Up->FAO TG ↓ Plasma Triglycerides FAO->TG Cytokines ↓ Pro-inflammatory Cytokines & Mediators Transrepression->Cytokines Infl_Response ↓ Inflammatory Response Cytokines->Infl_Response

Caption: PPARα activation by this compound modulates lipid metabolism and inflammation.

Key Experimental Protocols

Studying the effects of this compound on PPARα pathways involves a suite of standard molecular biology techniques.

Luciferase Reporter Assay

This is the gold-standard method for quantifying the ability of a compound to activate a nuclear receptor.

  • Objective: To measure the dose-dependent activation of PPARα by this compound in a cellular context.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HepG2, COS-7, HEK293) in 96-well plates.[7][8][17] These cells are often engineered to express human PPARα.[7]

    • Transfection: Co-transfect cells with two plasmids:

      • An expression vector containing the full-length cDNA for human PPARα.

      • A reporter vector containing a firefly luciferase gene downstream of a promoter with multiple PPREs.

      • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[17]

    • Treatment: After allowing time for gene expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7]

    • Incubation: Incubate the cells for an additional 18-24 hours.[18]

    • Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and appropriate detection reagents.[7][18]

    • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to generate a dose-response curve and calculate the EC50 value.[18]

Luciferase_Workflow Start Plate Cells (e.g., HepG2) Transfect Co-transfect with: 1. PPARα Expression Plasmid 2. PPRE-Luciferase Reporter Start->Transfect Incubate1 Incubate ~24h Transfect->Incubate1 Treat Treat with this compound (Dose-response) Incubate1->Treat Incubate2 Incubate 18-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data & Calculate EC50 Measure->Analyze End Result: Dose-Response Curve Analyze->End

Caption: Workflow for a PPARα luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA (or gel shift assay) is used to detect protein-DNA interactions in vitro.

  • Objective: To demonstrate that the this compound-activated PPARα/RXR heterodimer specifically binds to a PPRE sequence.

  • Methodology:

    • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a known PPRE sequence (e.g., from the ACOX1 gene promoter).[19] Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[19][20]

    • Protein Source: Use in vitro-translated PPARα and RXRα proteins or nuclear extracts from cells treated with this compound.[19][20]

    • Binding Reaction: Incubate the labeled PPRE probe with the protein source in a binding buffer. Include non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel.[19][21] Protein-DNA complexes migrate slower than the free, unbound probe, resulting in a "shifted" band.

    • Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin). A supershift can be performed by adding an antibody specific to PPARα or RXRα to the binding reaction, which will cause the complex to migrate even slower, confirming the identity of the proteins.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine the in vivo association of proteins with specific genomic regions.

  • Objective: To confirm that this compound induces the binding of PPARα to the promoter regions of its target genes within intact cells.[22]

  • Methodology:

    • Cell Treatment & Cross-linking: Treat cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes) with this compound or a vehicle control.[22] Cross-link protein-DNA complexes in situ using formaldehyde (B43269).

    • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARα. The antibody will bind to PPARα and any DNA cross-linked to it. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade the protein component with proteinase K.

    • DNA Purification and Analysis: Purify the precipitated DNA. Use quantitative real-time PCR (qPCR) with primers designed for the PPRE-containing promoter region of a suspected target gene to quantify the amount of enriched DNA. An increase in signal in this compound-treated samples compared to control indicates ligand-induced binding of PPARα to that specific gene promoter.[22] Alternatively, the purified DNA can be sequenced (ChIP-Seq) to identify all genome-wide binding sites.[6]

Conclusion

This compound is a potent and selective PPARα agonist that activates its target receptor through a well-defined molecular pathway involving direct binding, conformational changes, heterodimerization with RXR, and recruitment to PPREs in target gene promoters. This activation leads to a robust transcriptional response that primarily enhances fatty acid oxidation and suppresses inflammatory pathways, resulting in significant lipid-lowering and anti-inflammatory effects. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively study and leverage the this compound-PPARα axis.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and administration protocols for the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, in preclinical animal studies. The information is intended to assist researchers in designing and executing well-controlled and reproducible experiments.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, age, sex, and the experimental endpoint being investigated. Therefore, the information provided should be considered a starting point for dose-range finding studies.

Table 1: Recommended Dosages of this compound in Mice
Research AreaMouse StrainRoute of AdministrationDosageVehicleReference(s)
Metabolic Disorders C57BL/6JIntraperitoneal (i.p.)20 mg/kgNot specified
Hepatocarcinogenesis Wild-type, Ppara-null, PPARA-humanizedOral Gavage10 mg/kg/dayCorn oil[1]
Atherosclerosis Human apoA-I transgenicNot specifiedNot specifiedNot specified[2]
Cardiomyocyte Proliferation C57BL/6JIntraperitoneal (i.p.)Not specifiedNot specified[3]
Neurodegenerative Disease APP/PS1Oral AdministrationNot specifiedNot specified[4]
Table 2: Recommended Dosages of this compound in Rats
Research AreaRat StrainRoute of AdministrationDosageVehicleReference(s)
Neuroinflammation Sprague DawleyOral Gavage100 mg/kg0.5% Methylcellulose[5]
Cardiac Hypertrophy Not specifiedNot specified3 mg/kg per dayNot specified[6]

Signaling Pathway

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

PPARa_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP1 FABP1 This compound->FABP1 Binds PPARa_inactive PPARα FABP1->PPARa_inactive Translocates to Nucleus PPARa_active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE RXR_active->PPRE TargetGenes Target Genes (e.g., ACOX1, CYP4A10) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins involved in Fatty Acid Oxidation & Reduced Inflammation mRNA->Proteins Translation

Caption: PPARα signaling pathway activation by this compound.

Upon entering the cell, this compound binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation (e.g., Acyl-CoA oxidase 1, ACOX1) and those with anti-inflammatory properties.[7][8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in animal studies. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Preparation of this compound for Administration

Materials:

  • This compound powder

  • Vehicle (e.g., Corn oil, 0.5% Methylcellulose, or a solution of DMSO, PEG300, Tween 80, and saline)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (recommended for some formulations)

  • Sterile syringes and needles

Protocol for Corn Oil Formulation (for Oral Gavage):

  • Weigh the required amount of this compound powder.

  • In a sterile tube, add the appropriate volume of corn oil.

  • Add the this compound powder to the corn oil.

  • Vortex the mixture vigorously until the powder is completely suspended. Gentle warming may aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Visually inspect the solution to ensure a homogenous suspension before each administration.

Protocol for DMSO/Saline-based Formulation (for Intraperitoneal Injection):

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.[6]

  • For the final working solution, dilute the DMSO stock solution in sterile saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] The final concentration of DMSO should be kept low to minimize toxicity.

  • Vortex the final solution thoroughly before administration.

Experimental Workflow

experimental_workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Random Group Assignment (Vehicle vs. This compound) animal_acclimation->group_assignment drug_prep This compound Preparation group_assignment->drug_prep administration Administration (Oral Gavage or IP Injection) group_assignment->administration drug_prep->administration monitoring Post-Administration Monitoring (Health & Behavior) administration->monitoring endpoint Endpoint Measurement (e.g., Blood/Tissue Collection) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.
Oral Gavage Protocol (Mice and Rats)

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (feeding needle) with a ball tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[11][12]

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Restraint:

    • Mice: Gently restrain the mouse by scruffing the loose skin on its back to immobilize the head and neck.[13][14] The body should be held in a vertical position.

    • Rats: Securely hold the rat by placing your hand over its back and wrapping your fingers around its thorax.[11] A towel can be used to wrap the animal for better control.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the corner of the animal's mouth to the last rib to determine the correct insertion depth.[11][13]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][14] The animal should swallow as the tube passes.

    • Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.[11][14] The recommended maximum volume for oral gavage is typically 10 mL/kg.[11][12]

  • Post-Administration:

    • Gently withdraw the needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.[11]

Intraperitoneal (IP) Injection Protocol (Mice and Rats)

Materials:

  • Prepared this compound solution

  • Sterile syringe (1 mL)

  • Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[15][16][17]

  • 70% alcohol swabs

Procedure:

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the neck and securing the tail.[18]

    • Rats: A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[15][16]

  • Injection Site:

    • The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[15][16][19]

    • Clean the injection site with a 70% alcohol swab.

  • Injection:

    • Tilt the animal's head downwards to allow the abdominal organs to shift forward.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[15][18]

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.[16]

    • Slowly inject the this compound solution. The recommended maximum volume for IP injection is typically 10 mL/kg.[15]

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.[15]

References

Application Notes and Protocols for GW7647 Dissolution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the dissolution and use of GW7647, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, for in vitro cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a powerful scientific tool for studying lipid metabolism, inflammation, and other biological processes regulated by PPARα.[1][2] It is a highly selective agonist for PPARα, with significantly lower activity towards PPARγ and PPARδ.[3][4][5] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in water and requires an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), for the preparation of stock solutions.[3]

Solubility of this compound

The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility. For instance, moisture-absorbing DMSO can lead to reduced solubility.[3]

SolventMaximum ConcentrationMolar Concentration (MW = 502.75 g/mol )
DMSO 100 mg/mL[3]~199 mM[3]
Ethanol (B145695) 25 mg/mL[2][3]~50 mM
Water Insoluble[3]N/A

Experimental Protocols

3.1. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for achieving high concentrations.

Materials:

  • This compound powder (MW: 502.75 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO to the 5.03 mg of this compound.

  • Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3]

3.2. Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol details the serial dilution of the DMSO stock solution to the final desired concentration for treating cells. A key consideration is to prevent the compound from precipitating upon dilution in the aqueous culture medium and to minimize solvent toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of this compound for your experiment. Effective concentrations can range from nanomolar to micromolar, with an EC50 for human PPARα of approximately 6 nM.[3][4]

  • Calculate Dilution: Calculate the volume of stock solution needed. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic. The final DMSO concentration should ideally be kept below 0.1%, and not exceed 0.5%, as higher concentrations can affect cell viability and function.[6][7]

  • Serial Dilution (Recommended): Perform serial dilutions of the stock solution in cell culture medium to reach the final concentration. This method helps to prevent precipitation.

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in your culture plate well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Direct Dilution: Alternatively, for very low final concentrations, add the stock solution directly to the final volume of culture medium. Add the small volume of DMSO stock into the medium while gently vortexing or swirling to ensure rapid dispersal and minimize precipitation.[8]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Apply to Cells: Mix the final working solution gently and add it to your cells.

Mechanism of Action and Experimental Workflow

4.1. This compound Signaling Pathway

This compound acts as a selective agonist for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the control of lipid metabolism.[9][10] Additionally, PPARα activation can inhibit inflammatory responses by antagonizing transcription factors like NF-κB and AP-1.[1]

GW7647_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP1 FABP1 This compound->FABP1 Binds PPARa_inactive PPARα PPARa_active PPARα RXR_inactive RXR FABP1->PPARa_inactive Transports to Nucleus RXR_active RXR PPARa_active->RXR_active NFkB NF-κB / AP-1 PPARa_active->NFkB Inhibits (Transrepression) PPRE PPRE (DNA Response Element) RXR_active->PPRE Binds TargetGenes Target Gene Transcription (e.g., Lipid Metabolism) PPRE->TargetGenes Activates Inflammation Inflammatory Gene Transcription NFkB->Inflammation GW7647_nucleus This compound GW7647_nucleus->PPARa_active Activates

Diagram 1: this compound activates the PPARα signaling pathway.

4.2. Experimental Workflow for Cell Treatment

The general workflow for using this compound in cell culture involves preparing the compound, treating the cells, and then performing the desired downstream analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 10 mM This compound Stock in DMSO B 2. Prepare Working Solution in Cell Culture Medium A->B E 5. Treat Cells with Working Solution B->E C 3. Prepare Vehicle Control (Medium + DMSO) F 6. Treat Cells with Vehicle Control C->F D 4. Seed and Culture Cells D->E D->F G 7. Incubate for Desired Time Period E->G F->G H 8. Harvest Cells/Supernatant G->H I 9. Perform Downstream Assays (e.g., qPCR, Western Blot, ELISA) H->I

Diagram 2: Workflow for this compound cell culture experiments.

References

Application Notes and Protocols for GW7647 in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW7647 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.[2] The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model for studying liver metabolism and toxicity.[3] These application notes provide a detailed protocol for the use of this compound in HepG2 cell culture, including methodologies for treatment and analysis of its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARα. As a nuclear receptor, PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver.[2] Upon ligand binding, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[5] In HepG2 cells, treatment with this compound has been shown to modulate the expression of numerous genes, providing a valuable tool for investigating lipid metabolism and its dysregulation in liver-related disorders.[6]

Data Presentation

Quantitative data regarding this compound and its use in HepG2 cell culture are summarized below for easy reference.

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Formula C₂₉H₄₆N₂O₃S[1]
Molecular Weight 502.75 g/mol [1]
CAS Number 265129-71-3[1]
EC₅₀ (human PPARα) 6 nM[1]
EC₅₀ (human PPARγ) 1.1 µM[1]
EC₅₀ (human PPARδ) 6.2 µM[1]

Table 2: Recommended Growth Conditions for HepG2 Cells

ParameterRecommendationReference
Growth Medium Eagle's Minimum Essential Medium (EMEM) or DMEM[7]
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[7][8]
Incubation Temperature 37°C[7][8]
Atmosphere 5% CO₂, humidified[7][8]
Subculture Frequency Split 1:4 every 3 days or when 70-80% confluent[7][8]
Doubling Time Approximately 48 hours[7]

Table 3: Summary of Experimental Conditions for this compound in HepG2 Cells

ConcentrationTreatment DurationObserved EffectReference
100 nMNot SpecifiedCaused a 24% reduction in AQP9 protein abundance.[1]
10 µM24 hoursUsed as a positive control for PPARα activation in a reporter gene assay.[2]
Not SpecifiedNot SpecifiedUsed to identify PPARα binding sites and changes in gene expression via ChIP and microarray analysis.[6]
0.1 - 10 µMNot SpecifiedHad no effect on cell proliferation.[9]

Experimental Protocols

General Culture and Passaging of HepG2 Cells

HepG2 cells grow as adherent monolayers, often in small aggregates.[7] Consistent and proper cell culture technique is crucial for reproducible results.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free[8]

  • Trypsin-EDTA (0.05%) or TrypLE™ Express[7][8]

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain HepG2 cells in a T-75 flask with complete growth medium. Change the medium every 2-3 days.[7]

  • When cells reach 70-80% confluency, aspirate the old medium.[8]

  • Wash the cell monolayer once with sterile PBS.[8]

  • Add 2-3 mL of pre-warmed Trypsin-EDTA or TrypLE™ to the flask and incubate at 37°C for 5-7 minutes, or until cells begin to detach.[7][8] HepG2 cells can be slow to detach; avoid agitating the flask as this can cause clumping.[7]

  • Once detached, add 8-10 mL of complete growth medium to neutralize the trypsin.[7]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium (e.g., a 1:4 to 1:8 split).[7]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[7]

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Treatment of HepG2 Cells with this compound

Procedure:

  • The day before treatment, seed HepG2 cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are approximately 70-80% confluent on the day of the experiment.

  • On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete growth medium.

  • Also prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition (typically ≤ 0.1%).

  • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).[2]

  • Following incubation, cells can be harvested for downstream analysis such as RNA extraction (for qPCR or microarray), protein extraction (for Western blot), or other relevant assays.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Thaw Thaw HepG2 Cells Culture Culture & Passage HepG2 Thaw->Culture Seed Seed Cells for Experiment Culture->Seed Treat Treat Cells (e.g., 24h) Seed->Treat Prepare_GW Prepare this compound Dilutions Prepare_GW->Treat Harvest Harvest Cells Treat->Harvest Extract Extract RNA/Protein Harvest->Extract Analyze qPCR / Western Blot / Reporter Assay Extract->Analyze Data Data Interpretation Analyze->Data

Caption: Workflow for treating HepG2 cells with this compound.

This compound Signaling Pathway in Hepatocytes

G cluster_cell Hepatocyte cluster_cyto Cytoplasm cluster_nuc Nucleus GW7647_cyto This compound PPARa_cyto PPARα GW7647_cyto->PPARa_cyto Binds & Activates Complex This compound-PPARα-RXR Heterodimer PPARa_cyto->Complex Translocates & Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., Fatty Acid Oxidation) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis GW7647_extra This compound (Extracellular) GW7647_extra->GW7647_cyto Enters Cell

Caption: PPARα activation pathway by this compound in HepG2 cells.

References

Application Notes and Protocols: GW7647 Treatment of Primary Human Skeletal muscle cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of primary human skeletal muscle cells with GW7647, a selective peroxisome proliferator-activated receptor-α (PPARα) agonist. The protocols and data presented are based on established research findings and are intended to facilitate the study of fatty acid metabolism in human skeletal muscle.

Introduction

Peroxisome proliferator-activated receptor-α (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. In human skeletal muscle, a major site of PPARα expression, its activation has been shown to influence fatty acid utilization. This compound is a potent and highly selective agonist for PPARα, exhibiting approximately 1,000-fold selectivity over PPARγ and PPARδ.[1] This makes it a valuable tool for investigating the specific roles of PPARα in skeletal muscle physiology and pathophysiology. Treatment of primary human skeletal muscle cells with this compound has been demonstrated to increase fatty acid oxidation and decrease the esterification of fatty acids into triacylglycerols, suggesting a key role for PPARα in modulating muscle lipid homeostasis.[1][2]

Data Summary

The following tables summarize the quantitative effects of this compound treatment on gene expression and fatty acid metabolism in primary human skeletal muscle cells.

Table 1: Effect of this compound on Gene Expression in Primary Human Skeletal Muscle Cells

GeneTreatment ConditionFold Change in mRNA ExpressionReference
Pyruvate Dehydrogenase Kinase 4 (PDK4)Developing myotubes treated with this compound45-fold increase[1]
Carnitine Palmitoyltransferase 1 (CPT1), muscle isoformMature myotubes treated with 1.0 μM this compound for 48h~2-fold increase[1]
Malonyl-CoA Decarboxylase (MCD)Mature myotubes treated with 1.0 μM this compound for 48h~2-fold increase[1]
PPAR Coactivator 1 (PGC-1α)Mature myotubes treated with this compound for 48h15% decrease[1]
PPAR Coactivator 1 (PGC-1α)Developing myotubes treated with this compound for 6 daysReversed decrease[1]

Table 2: Effect of this compound on Fatty Acid Metabolism in Primary Human Skeletal Muscle Myotubes

Metabolic ProcessTreatment ConditionEffectReference
Fatty Acid OxidationDay 6 myotubes treated with 0-1,000 nmol/l this compound for 48h~3-fold increase[1]
Fatty Acid Esterification into Triacylglycerol (TAG)Day 6 myotubes treated with 0-1,000 nmol/l this compound for 48hUp to 45% decrease[1]

Experimental Protocols

Protocol 1: Culture and Differentiation of Primary Human Skeletal Muscle Cells

This protocol outlines the general steps for the culture and differentiation of primary human skeletal muscle cells (HSKMCs). Specific details may vary based on the source of the cells.

Materials:

  • Primary human myoblasts

  • Skeletal muscle cell growth medium

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Collagen-coated culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate primary human myoblasts on collagen-coated culture vessels in growth medium.

  • Proliferation: Culture the cells at 37°C in a 5% CO₂ incubator until they reach approximately 80-90% confluency. Change the growth medium every 2-3 days.

  • Induction of Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium.

  • Myotube Formation: Continue to culture the cells in differentiation medium for up to 8 days. Myotube formation can be observed morphologically.

Protocol 2: this compound Treatment of Differentiated Myotubes

This protocol describes the treatment of mature primary human skeletal muscle myotubes with this compound.

Materials:

  • Differentiated primary human skeletal muscle myotubes (Day 6-8 of differentiation)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Differentiation medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare Treatment Medium: Prepare fresh differentiation medium containing the desired concentration of this compound (e.g., 1.0 μM). Also, prepare a vehicle control medium containing the same concentration of the solvent used to dissolve this compound.

  • Cell Treatment: On day 6 of differentiation, remove the existing medium from the myotube cultures and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RTQ-PCR)

This protocol provides a general workflow for analyzing changes in gene expression following this compound treatment.

Materials:

  • This compound-treated and vehicle-treated myotubes

  • RNA isolation kit

  • Reverse transcription kit

  • RTQ-PCR master mix

  • Gene-specific primers (e.g., for PDK4, CPT1, MCD, PGC-1α, and a housekeeping gene)

  • RTQ-PCR instrument

Procedure:

  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • RTQ-PCR: Perform RTQ-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Analyze the RTQ-PCR data to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to a stable housekeeping gene.

Visualizations

Signaling Pathway of this compound in Primary Human Skeletal Muscle Cells

Caption: Signaling pathway of this compound in primary human skeletal muscle cells.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Primary Human Myoblasts culture Cell Culture & Proliferation start->culture differentiate Induce Differentiation (up to 8 days) culture->differentiate myotubes Mature Myotubes differentiate->myotubes treatment This compound Treatment (e.g., 1.0 μM for 48h) myotubes->treatment control Vehicle Control (e.g., DMSO for 48h) myotubes->control rna_extraction RNA Extraction treatment->rna_extraction fatty_acid_assay Fatty Acid Metabolism Assays treatment->fatty_acid_assay control->rna_extraction control->fatty_acid_assay rt_pcr RTQ-PCR for Gene Expression rna_extraction->rt_pcr

Caption: Experimental workflow for this compound treatment and analysis.

References

Application Notes: Measuring GW7647 Activity with a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Assay Principle

The Luciferase Reporter Assay is a highly sensitive and quantitative method used to study gene expression and signal transduction pathways. This application note details the use of this assay to measure the activity of GW7647, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.[1][2] Upon activation by an agonist like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, initiating their transcription.[1][3]

The assay utilizes a reporter vector where one or more copies of a PPRE are placed upstream of a gene encoding firefly luciferase.[3][4] When cells containing this reporter construct are treated with this compound, the activated PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, D-luciferin, is directly proportional to the transcriptional activity of PPARα.[5] This allows for the precise quantification of this compound's potency and efficacy.

This compound Potency Data

The following tables summarize the reported potency of this compound on human and murine PPAR subtypes, as measured by EC50 values in cell-based reporter assays.

Human PPAR Subtype EC50
PPARα6 nM
PPARγ1.1 µM
PPARδ6.2 µM
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Murine PPAR Subtype EC50
PPARα1 nM
PPARγ1.3 µM
PPARδ2.9 µM
Data sourced from Selleck Chemicals.[7]

PPARα Signaling Pathway with Luciferase Reporter

PPAR_Signaling_Pathway PPARα Activation and Luciferase Reporter Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation & Detection This compound This compound (Agonist) PPARa_cyto PPARα This compound->PPARa_cyto Binding PPARa_nuc PPARα PPARa_cyto->PPARa_nuc Translocation Heterodimer PPARα/RXR Heterodimer PPARa_nuc->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Luciferase_Gene Luciferase Gene mRNA Luciferase mRNA PPRE->mRNA Transcription DNA DNA->PPRE DNA->Luciferase_Gene Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light Signal (Luminescence) Luciferase_Protein->Light Catalysis Luciferin D-Luciferin, ATP, O2 Luciferin->Light

Caption: this compound activates PPARα, leading to gene transcription and light production.

Experimental Protocols

This section provides a detailed methodology for conducting a luciferase reporter assay to determine this compound activity. The protocol assumes the use of a cell line like HEK293 or HepG2, which are commonly used for these assays.[3][6]

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Human Hepatoma (HepG2) cells.

  • Expression Plasmids:

    • Human PPARα expression vector.

    • Reporter plasmid containing multiple PPREs upstream of a firefly luciferase gene (e.g., PPRE X3-TK-luc).[4]

    • Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).[8]

  • Assay Plate: White, opaque 96-well cell culture plates.[8]

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, containing lysis buffer and luciferase substrates.

Protocol Workflow

Assay_Workflow start Start seed_cells 1. Seed Cells (e.g., 2x10^4 cells/well in 96-well plate) start->seed_cells incubate_24h_1 2. Incubate (24 hours) seed_cells->incubate_24h_1 transfect 3. Co-transfect Plasmids (PPARα, PPRE-Luc, Renilla-Luc) incubate_24h_1->transfect incubate_6h 4. Incubate (4-6 hours) transfect->incubate_6h change_media 5. Change Media (to remove transfection reagent) incubate_6h->change_media incubate_24h_2 6. Incubate (24 hours) change_media->incubate_24h_2 prepare_this compound 7. Prepare this compound Dilutions (e.g., 0.1 nM to 1 µM) incubate_24h_2->prepare_this compound treat_cells 8. Treat Cells with this compound prepare_this compound->treat_cells incubate_24h_3 9. Incubate (18-24 hours) treat_cells->incubate_24h_3 lyse_cells 10. Lyse Cells (Add passive lysis buffer) incubate_24h_3->lyse_cells measure_firefly 11. Measure Firefly Luciferase Activity lyse_cells->measure_firefly measure_renilla 12. Measure Renilla Luciferase Activity measure_firefly->measure_renilla analyze_data 13. Analyze Data (Normalize, Calculate Fold Change, Plot Curve) measure_renilla->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the this compound luciferase reporter assay.

Detailed Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture and expand cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells, count them, and adjust the cell suspension density.

  • Seed the cells into a white, opaque 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

Day 2: Transfection

  • Prepare the DNA mixture for transfection. For each well, combine:

    • 50-100 ng of PPARα expression plasmid.

    • 50-100 ng of PPRE-luciferase reporter plasmid.

    • 5-10 ng of Renilla luciferase control plasmid.

  • Following the manufacturer's protocol, mix the plasmids with the transfection reagent in serum-free medium and incubate to allow complex formation.

  • Add the transfection complexes to the cells.

  • Incubate for 4-6 hours.

  • Gently remove the medium containing the transfection complexes and replace it with 100 µL of fresh, complete culture medium.

  • Incubate the cells for an additional 18-24 hours to allow for protein expression.

Day 3: Compound Treatment

  • Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical 7-point dose-response curve might include concentrations from 300 nM down to 0.412 nM in 3-fold decrements, plus a vehicle-only control (e.g., 0.1% DMSO).[9]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the corresponding this compound dilution or vehicle control to each well. Include triplicate wells for each condition.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[5]

Day 4: Cell Lysis and Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Aspirate the medium containing the compound.

  • Wash the cells once with 100 µL of PBS.

  • Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Using a plate-reading luminometer with dual injectors, measure the firefly luciferase activity first, followed by the Renilla luciferase activity. Typically, 100 µL of the firefly substrate is injected, the signal is read, and then 100 µL of the stop/Renilla substrate is injected and the second signal is read.

Data Analysis and Interpretation

  • Normalization: To control for variations in cell number and transfection efficiency, normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well.[2][10]

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • Fold Activation: Calculate the fold activation for each this compound concentration by dividing the average normalized response of the treated wells by the average normalized response of the vehicle control wells.

    • Fold Activation = (Average Normalized Response of Treated) / (Average Normalized Response of Vehicle Control)

  • Dose-Response Curve and EC50 Calculation: Plot the Fold Activation (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., four-parameter logistic fit) with software like GraphPad Prism to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[5]

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of GW7647-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW7647 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon activation by ligands such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, transport, and other metabolic pathways.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction between proteins and DNA. This application note provides a detailed protocol for performing ChIP on cells treated with this compound to analyze the binding of PPARα to its target gene promoters.

Signaling Pathway of this compound

The signaling cascade initiated by this compound culminates in the transcriptional regulation of specific target genes. The key steps are outlined below:

GW7647_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive Inactive PPARα This compound->PPARa_inactive Binds & Activates PPARa_active Active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus PPARa_RXR PPARα-RXR Heterodimer PPARa_active->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Regulates

Caption: this compound signaling pathway.

Experimental Workflow for Chromatin Immunoprecipitation

The following diagram illustrates the major steps involved in the ChIP protocol for this compound-treated cells.

ChIP_Workflow start Cell Culture & this compound Treatment crosslinking 1. Crosslinking (Formaldehyde) start->crosslinking lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation 3. Immunoprecipitation (Anti-PPARα Antibody) lysis->immunoprecipitation washing 4. Wash & Elute (Remove non-specific binding) immunoprecipitation->washing reverse_crosslinking 5. Reverse Crosslinks (Heat & Proteinase K) washing->reverse_crosslinking dna_purification 6. DNA Purification reverse_crosslinking->dna_purification analysis 7. Downstream Analysis (qPCR, Sequencing) dna_purification->analysis

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Quantitative Data Summary

The following table summarizes representative data from ChIP-qPCR experiments, demonstrating the enrichment of PPARα binding to the promoter regions of known target genes in HepG2 cells following treatment with this compound.[1]

Target GeneTreatmentFold Enrichment (vs. IgG Control)
LPIN1 Vehicle (DMSO)1.2 ± 0.3
This compound (100 nM)4.5 ± 0.8
AGPAT9 Vehicle (DMSO)1.5 ± 0.4
This compound (100 nM)5.2 ± 1.1
HMGCR Vehicle (DMSO)1.1 ± 0.2
This compound (100 nM)3.8 ± 0.6

Data are represented as mean ± standard deviation and are illustrative examples based on published findings.[1]

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells (e.g., HepG2 human hepatoma cells) treated with this compound.

Materials and Reagents:

  • Cell Culture: HepG2 cells (or other suitable cell line)

  • Treatment: this compound (100 nM final concentration) or vehicle (DMSO)

  • Crosslinking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218)

  • Buffers and Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

    • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

    • Wash Buffers (Low Salt, High Salt, LiCl)

    • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

    • Proteinase K

    • 5 M NaCl

  • Antibodies:

    • ChIP-validated anti-PPARα antibody

    • Normal Rabbit IgG (as a negative control)

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads

  • Equipment:

    • Sonicator (probe or water bath)

    • Magnetic rack (for magnetic beads)

    • Rotating wheel or platform

    • Thermomixer or heating blocks

    • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to be 80-90% confluent at the time of harvesting.

    • Treat cells with 100 nM this compound or vehicle (DMSO) for the desired time (e.g., 2-6 hours).[1]

  • Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and instrument.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin lysate with ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "Input" control.

    • Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with the anti-PPARα antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

  • Washes and Elution:

    • Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.

    • Elute the chromatin complexes from the beads using Elution Buffer.

  • Reverse Crosslinking and DNA Purification:

    • Add 5 M NaCl to the eluted samples and the "Input" control.

    • Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.

    • Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.

    • Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Downstream Analysis (qPCR):

    • Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., LPIN1, AGPAT9, HMGCR) and a negative control region.

    • Analyze the data using the percent input method or by calculating the fold enrichment relative to the IgG control.

References

Application of GW7647 in High-Glucose Cell Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GW7647 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammatory responses. In the context of high-glucose environments, which mimic hyperglycemic conditions associated with diabetes mellitus, cellular stress and dysfunction are prevalent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in high-glucose cell models to investigate its therapeutic potential.

High glucose levels can induce a cascade of detrimental cellular events, including increased production of reactive oxygen species (ROS), inflammation, and apoptosis.[1] this compound, by activating PPARα, has been shown to counteract these effects, suggesting its utility in studying and potentially treating diabetic complications.

Key Cellular Effects of this compound in High-Glucose Models

Studies have demonstrated that this compound modulates several key cellular processes that are dysregulated in high-glucose conditions. These include the reduction of oxidative stress, maintenance of cellular barrier function, and potential regulation of inflammatory and apoptotic pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in high-glucose cell models.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
Cell Model Human Retinal Pigment Epithelium (ARPE-19) cells
High-Glucose Concentration 50 mM
This compound Concentration 10 µM
Treatment Duration 24 hours
Effect Significant decrease in high-glucose-induced ROS levels.[1]
Observed Reduction Monotreatment with this compound significantly decreased ROS levels. It also enhanced the ROS-reducing effects of metformin (B114582) and imeglimin.[1]
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)
Cell Model Human Retinal Pigment Epithelium (ARPE-19) cells
High-Glucose Concentration 50 mM
This compound Concentration 10 µM
Treatment Duration 24 hours
Effect Significantly increased TEER values in high-glucose conditions, indicating improved barrier function.[1]
Observed Increase Monotreatment with this compound increased TEER values. This effect was further enhanced when combined with metformin or imeglimin.[1]

Signaling Pathways Modulated by this compound in High-Glucose Conditions

This compound activates PPARα, which in turn regulates the transcription of various target genes. In a high-glucose environment, this activation can interfere with pro-inflammatory and pro-apoptotic signaling cascades.

PPARα Signaling Pathway

Upon activation by this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression. This can lead to the inhibition of pro-inflammatory transcription factors such as NF-κB.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα/RXR (inactive) This compound->PPARa_RXR_inactive binds & activates PPARa_RXR_active PPARα/RXR (active) PPARa_RXR_inactive->PPARa_RXR_active translocates to nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (active) NFkB->NFkB_active translocates to nucleus NFkB_IkB NF-κB/IκB (inactive) NFkB_IkB->NFkB releases High_Glucose High Glucose ROS ROS High_Glucose->ROS induces ROS->IKK activates PPRE PPRE PPARa_RXR_active->PPRE binds to PPARa_RXR_active->NFkB_active inhibits Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes upregulates Inflammatory_Genes Pro-Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_active->Inflammatory_Genes upregulates

Caption: this compound-activated PPARα signaling and its inhibitory effect on the NF-κB pathway.
Experimental Workflow for Investigating this compound Effects

A typical workflow to assess the efficacy of this compound in a high-glucose cell model involves several key steps from cell culture to data analysis.

References

Troubleshooting & Optimization

How to improve GW7647 solubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW7647, a potent and selective PPARα agonist. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation, often called "crashing out," is common and can be caused by several factors:

  • Low Aqueous Solubility: The intrinsic chemical properties of this compound make it poorly soluble in water-based solutions like phosphate-buffered saline (PBS) or cell culture media.

  • "Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution.

  • High Final Concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the specific aqueous buffer you are using.

  • Temperature and pH Shifts: Changes in temperature or the pH of your buffer can also affect the solubility of this compound.

Q2: What is the best solvent to dissolve this compound for stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6][7] It is also soluble in ethanol.[1][4] For optimal results, use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[6]

Q3: My this compound solution was clear initially but precipitated after some time in the incubator. What happened?

A3: Delayed precipitation can occur due to several factors:

  • Temperature Changes: Moving your prepared media from room temperature to a 37°C incubator can alter the solubility of the compound. Conversely, storing a prepared solution at 4°C can also lead to precipitation.

  • Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.

  • Evaporation: In long-term experiments, evaporation of the media can increase the concentration of this compound, potentially exceeding its solubility limit.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants like Tween® 80 can be used to improve the solubility of hydrophobic compounds.[2][7] For in vivo studies, a common formulation includes Tween® 80 along with DMSO and PEG300 to create a stable solution.[2][7] For in vitro experiments, the concentration of Tween® 80 should be carefully optimized, as it can be toxic to some cells at higher concentrations.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly to a large volume of buffer causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.
Issue 2: Delayed Precipitation of this compound in Aqueous Buffer
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Moving culture vessels between different temperatures (e.g., benchtop to incubator) can affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffer like PBS to see if the issue is specific to your complex media.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data Summary

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Source
DMSO100198.9[6]
DMSO60119.34[2][7]
DMSO50.27100[4]
DMSO15-[5]
Ethanol12.5725[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound powder to prepare your desired volume of a 100 mM stock solution (Molecular Weight: 502.75 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

Objective: To prepare a 10 µM working solution of this compound in 10 mL of cell culture medium from a 10 mM DMSO stock solution (final DMSO concentration: 0.1%).

Materials:

  • 10 mM this compound in DMSO stock solution

  • Complete cell culture medium

  • Sterile 15 mL conical tube

  • Vortex mixer

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.

  • Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM in 10 mL. In this case, you will need 10 µL of the stock solution.

  • While gently vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is crucial to prevent "solvent shock."

  • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • For optimal results, use the freshly prepared working solution immediately.

Visualizations

PPARα Signaling Pathway```dot

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP1 FABP1 This compound->FABP1 Binds GW7647_FABP1 This compound-FABP1 Complex FABP1->GW7647_FABP1 PPARa_nucleus PPARα GW7647_FABP1->PPARa_nucleus Translocates to Nucleus & Activates RXR_cytoplasm RXR RXR_nucleus RXR RXR_cytoplasm->RXR_nucleus Translocates PPARa_cytoplasm PPARα PPARa_cytoplasm->PPARa_nucleus Translocates PPARa_RXR PPARα-RXR Heterodimer PPARa_nucleus->PPARa_RXR Heterodimerizes with RXR_nucleus->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Optimizing GW7647 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the working concentration of GW7647, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, to minimize cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on its high potency, a common starting point for a dose-response curve is in the low nanomolar (nM) to low micromolar (µM) range. This compound is a potent PPARα agonist, with an EC50 of 6 nM for human PPARα.[1][2][3][4][5] It is significantly less potent for PPARγ (EC50 of 1.1 µM) and PPARδ (EC50 of 6.2 µM).[1][2][4][5] Therefore, a wide concentration range, for instance, from 1 nM to 10 µM, is often used in initial experiments to determine the optimal concentration for the desired effect.

Q2: I am observing high cytotoxicity with this compound. What are the possible causes and solutions?

A2: High cytotoxicity can arise from several factors:

  • Concentration is too high: this compound, like many bioactive compounds, can induce cytotoxicity at high concentrations due to off-target effects or by over-activating its primary signaling pathway.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[1][3]

  • Prolonged incubation time: Extended exposure to the compound can lead to increased cell death.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

To address this, consider the following troubleshooting steps:

  • Perform a cytotoxicity assay: Before your main experiment, it is crucial to determine the cytotoxic profile of this compound in your specific cell model. Assays like MTT, XTT, or LDH release can help identify the maximum non-toxic concentration.

  • Lower the concentration range: Based on cytotoxicity data, adjust the working concentration of this compound to a range that is effective for PPARα activation but not cytotoxic.

  • Control for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically ≤ 0.1%).

  • Optimize incubation time: If possible, reduce the incubation time with this compound to the minimum required to observe the desired biological effect.

Q3: How can I ensure that the observed effects are specific to PPARα activation and not due to off-target effects or cytotoxicity?

A3: To confirm the specificity of this compound's action, consider the following controls:

  • Use a PPARα antagonist: Co-treatment with a specific PPARα antagonist, such as GW6471, should reverse the effects observed with this compound alone.

  • Use PPARα-null cells: If available, test the effect of this compound in cells that do not express PPARα. The compound should have minimal effect in these cells.

  • Rescue experiments: If this compound induces a specific phenotype, attempt to rescue it by manipulating downstream targets of PPARα.

  • Compare with other PPARα agonists: Use other well-characterized PPARα agonists to see if they produce similar effects.

Troubleshooting Guide

Problem Possible Cause Solution
High cell death observed in treated wells. The concentration of this compound is too high.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for your experiments.
The solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a solvent-only control.
No observable effect of this compound. The concentration of this compound is too low.Increase the concentration range. Ensure your starting concentration is appropriate based on the reported EC50 for PPARα (around 6 nM).[1][2][3][4][5]
The cell line does not express functional PPARα.Verify PPARα expression in your cell line using techniques like Western blot or qPCR.
Inconsistent results between experiments. Variability in cell seeding density or cell health.Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the exponential growth phase.
Degradation of this compound stock solution.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Data Summary

Table 1: In Vitro Activity of this compound

ReceptorEC50 (Human)EC50 (Murine)Reference
PPARα6 nM1 nM[1]
PPARγ1.1 µM1.3 µM[1]
PPARδ6.2 µM2.9 µM[1]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM[3]
Ethanol25 mM[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control for cytotoxicity (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.

Visualizations

GW7647_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP FABP This compound->FABP Binds PPARa_RXR_inactive PPARα-RXR (Inactive Complex) PPARa_RXR_active PPARα-RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change FABP->PPARa_RXR_inactive Translocates to Nucleus and Activates PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Prep_Cells Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Prep_Cells->Seed_Cells Prep_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prep_this compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay LDH_Assay Perform LDH Assay Incubate->LDH_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance Calculate_Viability Calculate % Viability / % Cytotoxicity Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

Caption: Workflow for determining this compound cytotoxicity.

References

Technical Support Center: Investigating Potential Off-Target Effects of GW7647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and characterize potential off-target effects of GW7647 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

A1: this compound is a potent and highly selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] It exhibits significantly lower potency for other PPAR isoforms, PPAR gamma (PPARγ) and PPAR delta (PPARδ). This selectivity is a key factor in its utility as a research tool to probe the function of PPARα.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human PPAR isoforms, demonstrating its selectivity for PPARα.

TargetEC50 (nM)Selectivity vs. PPARα
Human PPARα6-
Human PPARγ1100~183-fold
Human PPARδ6200~1033-fold
Data sourced from multiple suppliers, confirming high selectivity.[2][3][4]

Q2: I am observing effects in my experiment that I suspect are not mediated by PPARα. What are the potential off-target concerns with this compound?

A2: While this compound is highly selective for PPARα, there are several possibilities for off-target effects, especially at higher concentrations:

  • Activation of other PPAR isoforms: At micromolar concentrations, this compound can activate PPARγ and PPARδ, potentially leading to confounding biological effects.[2][3][4]

  • PPARα-independent effects: Studies have shown that this compound can induce acute, PPARα-independent relaxation of arterial smooth muscle. This suggests the compound may interact with other cellular pathways.[5]

Q3: How can I experimentally distinguish between on-target PPARα-mediated effects and potential off-target effects of this compound?

A3: A multi-pronged approach is recommended to dissect the mechanism of action of this compound in your experimental system.

  • Use of PPARα null cells or animals: The most definitive way to determine if an observed effect is PPARα-dependent is to use a system lacking the target protein. This can be achieved using cells from PPARα knockout mice or by using CRISPR/Cas9 to generate a PPARα knockout cell line.[6] If the effect of this compound persists in the absence of PPARα, it is likely an off-target effect.

  • Use of a PPARα antagonist: Co-treatment of your cells with a specific PPARα antagonist, such as GW6471, should block the on-target effects of this compound. If the observed phenotype is not reversed by the antagonist, it may be due to an off-target interaction.

  • Structure-Activity Relationship (SAR) studies: If available, test inactive analogs of this compound. These compounds are structurally similar but do not activate PPARα. If an inactive analog produces the same effect, it points towards an off-target mechanism.

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the EC50 of this compound for PPARα (in the low nanomolar range). Off-target effects on PPARγ and PPARδ would be expected at much higher concentrations (micromolar range).[2][3][4]

Mandatory Visualization: Logic Diagram for Differentiating On-Target vs. Off-Target Effects

start Observed Phenotype with this compound knockout Test in PPARα Knockout/Knockdown Cells start->knockout antagonist Co-treat with PPARα Antagonist (GW6471) start->antagonist inactive_analog Test with Inactive Analog start->inactive_analog on_target On-Target Effect (PPARα-mediated) knockout->on_target Phenotype Abolished off_target Potential Off-Target Effect knockout->off_target Phenotype Persists antagonist->on_target Phenotype Blocked antagonist->off_target Phenotype Unchanged inactive_analog->on_target No Phenotype inactive_analog->off_target Phenotype Observed

Caption: A flowchart illustrating the experimental logic to distinguish between on-target and off-target effects of this compound.

Troubleshooting Guides

Issue 1: Unexpected cellular toxicity observed at high concentrations of this compound.

  • Possible Cause: Off-target effects are more likely at higher concentrations. The observed toxicity may not be related to PPARα activation.

  • Troubleshooting Steps:

    • Determine the EC50 for your on-target effect: Perform a dose-response curve for a known PPARα-mediated outcome in your system (e.g., expression of a target gene like CPT1a).

    • Compare with toxicity dose-response: Perform a dose-response curve for the observed toxicity. If the toxic concentration is significantly higher than the concentration required for the on-target effect, it is more likely an off-target effect.

    • Use PPARα null cells: Test for toxicity in PPARα knockout cells. If the toxicity persists, it is independent of PPARα.

Issue 2: this compound induces a response, but it is not blocked by a known PPARα antagonist.

  • Possible Cause: This strongly suggests a PPARα-independent, off-target effect.

  • Troubleshooting Steps:

    • Confirm antagonist activity: Ensure the PPARα antagonist is active in your cell system at the concentration used.

    • Investigate alternative pathways: The observed effect of this compound on arterial smooth muscle relaxation was found to be mediated through the soluble guanylyl cyclase (sGC) pathway.[5] Consider investigating other known signaling pathways that could be modulated by small molecules.

Experimental Protocols for Off-Target Identification

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Direct Binding Targets

This method assesses the direct binding of this compound to proteins in a cellular context. Ligand binding often stabilizes a protein against thermal denaturation.

  • Objective: To identify proteins that are thermally stabilized by this compound, indicating direct binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

    • Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

A Treat cells with this compound or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Collect Soluble Fraction D->E F Protein Analysis (Western Blot or Mass Spec) E->F G Analyze Thermal Shift F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to identify direct protein targets of this compound.

Protocol 2: Kinase Profiling

Since kinases are a common class of off-targets for small molecules, profiling this compound against a panel of kinases can be informative.

  • Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Kinase Assay: Use a commercial kinase profiling service or an in-house platform. Typically, this involves incubating a panel of purified kinases with their respective substrates and ATP in the presence of different concentrations of this compound.

    • Detection: Measure kinase activity, often through the quantification of substrate phosphorylation (e.g., using radiolabeled ATP or fluorescence-based methods).

    • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any inhibited kinases.

Data Presentation: Hypothetical Kinase Profiling Data

The following table illustrates how data from a kinase profiling experiment could be presented.

KinaseIC50 (µM)
Kinase A> 10
Kinase B5.2
Kinase C> 10
Kinase D> 10
This is hypothetical data for illustrative purposes only.

Protocol 3: Using CRISPR/Cas9 for Target Validation

CRISPR/Cas9-mediated gene editing can be used to validate if a suspected off-target is responsible for an observed phenotype.

  • Objective: To confirm that the phenotype observed with this compound is dependent on a specific, suspected off-target protein.

  • Methodology:

    • Identify Potential Off-Target: Based on preliminary data (e.g., from CETSA or kinase profiling), select a candidate off-target protein.

    • Design gRNA: Design and validate guide RNAs to specifically knock out the gene encoding the candidate off-target protein.

    • Generate Knockout Cell Line: Transfect cells with Cas9 and the validated gRNA to generate a knockout cell line.

    • Validate Knockout: Confirm the knockout of the target protein by Western blot or other appropriate methods.

    • Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with this compound and assess if the phenotype of interest is abolished or altered in the knockout cells.

Mandatory Visualization: Signaling Pathway of this compound On-Target Action

This compound This compound PPARa PPARα This compound->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., CPT1a, ACO) PPRE->Gene_Expression regulates Biological_Effect Biological Effect (e.g., Fatty Acid Oxidation) Gene_Expression->Biological_Effect

References

Troubleshooting inconsistent results in GW7647 animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with the PPARα agonist, GW7647. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during your animal studies involving this compound.

Question: Why am I observing high variability in the response to this compound between individual animals of the same species and strain?

Answer:

High inter-individual variability can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Animal Health and Husbandry: Ensure that all animals are healthy and free of underlying infections or stress, which can significantly impact metabolic and inflammatory pathways. Standardize housing conditions, including diet, light-dark cycles, and temperature, as these can all influence PPARα activity.

  • Dosing Accuracy and Formulation: Inconsistent dosing can be a major source of variability.

    • Vehicle Preparation: this compound is typically dissolved in a vehicle like corn oil or a mixture of DMSO, PEG300, and Tween80.[1] Ensure the compound is fully solubilized and the formulation is homogenous. Prepare fresh solutions as recommended, as the stability of the compound in the vehicle can affect its potency.

    • Administration Technique: The method of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals.[2][3] Ensure that the person administering the dose is well-trained to minimize stress and ensure accurate delivery of the intended volume. For oral gavage, improper technique can lead to aspiration or incomplete dosing.

  • Genetic Variation: Even within an inbred strain, minor genetic variations can exist. If variability persists despite controlling for other factors, consider increasing the sample size to improve statistical power.

  • Baseline Metabolic State: The metabolic state of the animals at the start of the study can influence their response. Factors such as age, body weight, and fasting state can alter the baseline activity of PPARα and its target genes. It is crucial to randomize animals into treatment groups based on these parameters.

Question: My results with this compound in mice are not consistent with published findings or my own previous experiments. What could be the cause?

Answer:

Discrepancies in results can be frustrating. Here are some potential reasons and solutions:

  • Species and Strain Differences: There are significant species-specific differences in the response to PPARα agonists.[4][5][6][7] Rodents, particularly mice, are known to have a more pronounced and sometimes different response compared to humans.[4][5][6] Even different strains of mice can exhibit varied responses. Ensure that the strain you are using is the same as in the reference studies.

  • Dose and Duration of Treatment: The dose of this compound and the duration of the study are critical. A dose that is effective in one study may be suboptimal or even toxic in another, depending on the animal model and the endpoint being measured. Review the dose-response data from multiple studies to select an appropriate dose for your specific research question.[8][9] Long-term administration can lead to adaptive responses or toxicity that may not be observed in shorter studies.[4][6]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion of this compound can vary. Factors such as the vehicle used, the time of day of dosing, and the fed/fasted state of the animal can all impact the pharmacokinetic profile of the compound.[10][11][12][13] Consider performing a pilot PK study to determine the optimal dosing regimen for your specific model.

  • Off-Target Effects: While this compound is a potent PPARα agonist, it can have off-target effects, especially at higher concentrations. It shows some activity on PPARγ and PPARδ at higher micromolar concentrations.[1][14] These off-target effects could contribute to unexpected results.[15]

Question: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. What should I do?

Answer:

Unexpected toxicity can be a serious concern. Here's how to approach this issue:

  • Hepatotoxicity in Rodents: High doses or chronic administration of PPARα agonists, including this compound, have been associated with hepatomegaly and hepatocarcinogenesis in rodents.[4][5][6] This effect is considered to be largely a rodent-specific phenomenon and is less of a concern in humans.[4][5] If you observe signs of liver toxicity (e.g., elevated liver enzymes, changes in liver weight or histology), consider reducing the dose or the duration of the study.

  • Vehicle Toxicity: The vehicle used to dissolve this compound can also cause adverse effects. For example, high concentrations of DMSO can be toxic. Prepare the vehicle control group with the same vehicle used for the this compound group to distinguish between compound- and vehicle-related effects.

  • Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake. If significant adverse effects are observed, it may be necessary to adjust the dose or terminate the experiment for humane reasons, in accordance with your institution's animal care and use guidelines.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][14] PPARα is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.[18] These target genes are primarily involved in fatty acid uptake, transport, and oxidation.[18][19][20]

Q2: What are the primary applications of this compound in animal studies?

A2: this compound is widely used in animal models to study the role of PPARα in various physiological and pathological processes, including:

  • Lipid metabolism and dyslipidemia.[20][21]

  • Inflammation and immunity.[22]

  • Neurodegenerative diseases such as Alzheimer's disease.[23]

  • Non-alcoholic fatty liver disease (NAFLD).

  • Hepatocarcinogenesis in rodents.[4][5][6]

Q3: How should I prepare and administer this compound?

A3: this compound is a crystalline solid that is soluble in DMSO and other organic solvents. For in vivo studies, it is often formulated in corn oil or a mixture of solvents like DMSO, PEG300, and Tween80.[1] The route of administration is typically oral gavage or intraperitoneal injection. The specific protocol will depend on the experimental design and the animal model being used. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.

Q4: What are the expected effects of this compound on gene expression?

A4: Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid metabolism.[19][20] Key target genes include those encoding for enzymes and proteins involved in:

  • Fatty acid uptake and transport: CD36, Fatty Acid Binding Protein 1 (FABP1).[21][24]

  • Mitochondrial and peroxisomal fatty acid oxidation: Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1).[18][19] The specific genes and the magnitude of their induction can vary depending on the tissue, species, and experimental conditions.[8]

Q5: Are there known species differences in the response to this compound?

A5: Yes, there are well-documented species differences in the response to PPARα agonists.[4][5][6][7] Rodents, particularly mice and rats, generally show a much more robust response to PPARα activation compared to humans.[4][5] This includes a more pronounced induction of peroxisome proliferation and a higher susceptibility to PPARα-mediated hepatocarcinogenesis.[4][6] These differences are important to consider when extrapolating results from animal studies to human health.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Potency of this compound on PPAR Subtypes

PPAR SubtypeHuman EC50 (µM)Murine EC50 (µM)
PPARα0.006[1][14]0.001[1]
PPARγ1.1[1][14]1.3[1]
PPARδ6.2[1][14]2.9[1]

Table 2: Dose-Dependent Effects of this compound on Gene Expression in Rodent Liver

GeneAnimal ModelDoseFold Change vs. ControlReference
Acox1Wild-type miceNot specifiedIncreased[4]
Cpt1aRat hepatocytes0.01 - 10 µMDose-dependent increase[8]
L-FABPMouse duodeno-jejunal explants1.5 µMIncreased[21]

Table 3: Effects of this compound on Physiological Parameters in Rodents

ParameterAnimal ModelDose and DurationEffectReference
Relative Liver WeightWild-type miceNot specified, chronicIncreased[4]
Serum ALTWild-type miceNot specified, 26 weeksIncreased[4]
Food IntakeC57BL/6J mice20 mg/kg i.p.Decreased[9]
Body WeightDiet-induced obese AKR/J mice1 mg/kgSlight decrease in fat mass[25][26]

Experimental Protocols

Detailed Methodology for a Typical this compound Animal Study

This protocol provides a general framework. Specific details may need to be adapted based on the research question and institutional guidelines.

  • Animal Model: Select the appropriate species and strain of animal based on the study objectives. House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

  • This compound Formulation:

    • Vehicle Selection: A common vehicle for oral administration is corn oil. Alternatively, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O can be used.[1]

    • Preparation: On the day of dosing, weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure complete dissolution, using gentle warming or sonication if necessary. Prepare a fresh solution for each day of dosing.

  • Dosing:

    • Dose Selection: The dose of this compound will vary depending on the animal model and the desired effect. Doses in the range of 1-10 mg/kg/day are commonly used in mice.[9][25][26]

    • Administration: Administer the this compound solution or vehicle control to the animals via the chosen route (e.g., oral gavage). The volume of administration should be based on the animal's body weight and should not exceed recommended volumes for that species.[2]

  • Monitoring:

    • Daily Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

    • Endpoint-Specific Measurements: At the end of the study, collect tissues and/or blood samples for analysis. This may include measuring organ weights, performing histological analysis, quantifying gene expression by qPCR or RNA-seq, and measuring serum biomarkers.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound treatment compared to the vehicle control group.

Visualizations

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Experimental Design acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Groups (Vehicle, this compound) acclimatization->randomization formulation This compound Formulation (Daily Preparation) randomization->formulation dosing Daily Dosing (e.g., Oral Gavage) formulation->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring termination Study Termination & Sample Collection (Blood, Tissues) monitoring->termination analysis Sample Analysis (Histology, qPCR, Biomarkers) termination->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End: Report & Interpretation data_analysis->end

Caption: Typical experimental workflow for a this compound animal study.

Troubleshooting_Guide issue Inconsistent Results Observed variability High Inter-animal Variability? issue->variability discrepancy Discrepancy with Published Data? issue->discrepancy toxicity Unexpected Toxicity? issue->toxicity check_dosing Review Dosing Protocol: - Vehicle prep - Administration technique variability->check_dosing Yes check_health Assess Animal Health: - Stress - Husbandry conditions variability->check_health Yes check_baseline Evaluate Baseline State: - Age, weight - Metabolic status variability->check_baseline Yes check_species Verify Animal Model: - Species and strain discrepancy->check_species Yes check_dose Confirm Dose & Duration: - Compare with literature discrepancy->check_dose Yes check_pkpd Consider PK/PD: - Vehicle effects - Dosing time discrepancy->check_pkpd Yes check_hepatotoxicity Investigate Hepatotoxicity: - Liver enzymes - Histology toxicity->check_hepatotoxicity Yes check_vehicle Assess Vehicle Effects: - Compare to control group toxicity->check_vehicle Yes monitor_health Intensify Monitoring: - Clinical signs - Humane endpoints toxicity->monitor_health Yes solution Implement Corrective Actions check_dosing->solution check_health->solution check_baseline->solution check_species->solution check_dose->solution check_pkpd->solution check_hepatotoxicity->solution check_vehicle->solution monitor_health->solution

Caption: Troubleshooting decision tree for this compound animal studies.

References

Technical Support Center: Assessing Potential Toxicity of GW7647 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential long-term toxicity of the PPARα agonist, GW7647. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for this compound toxicity in long-term studies?

A1: Based on extensive long-term studies in rodent models, the primary target organ for this compound-induced toxicity is the liver .[1][2][3] Observed hepatic toxicities include hepatomegaly (increased liver weight), hepatocellular hypertrophy, cytotoxicity, necrosis, and a high incidence of hepatocarcinogenesis (liver tumors).[1][2][3]

Q2: Is the observed hepatotoxicity relevant to humans?

A2: The hepatocarcinogenic effects of this compound are largely considered a rodent-specific phenomenon, mediated by the mouse peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Studies using PPARA-humanized mice (mice expressing the human form of PPARα) have shown a diminished or absent hepatocarcinogenic response to this compound compared to wild-type mice.[1][2][3] This suggests a significant species difference in the response to PPARα activation.

Q3: What are the known extrahepatic toxicities of this compound in long-term studies?

A3: Currently, there is limited specific data on long-term extrahepatic toxicity of this compound. One study investigating a PPARα/γ dual agonist (not this compound specifically) in female rats noted ovarian toxicities, including increased atresia of large follicles and a decrease in corpora lutea.[4] Conversely, in a mouse model of Alzheimer's disease, this compound demonstrated potential neuroprotective effects, suggesting it can cross the blood-brain barrier without apparent neurotoxicity in that context.[5][6] Further research is needed to fully characterize the potential for long-term extrahepatic effects of this compound.

Q4: What are the expected effects of long-term this compound administration on animal body weight and survival?

A4: In long-term studies with wild-type mice, administration of this compound has been associated with increased morbidity and mortality, leading to early termination of the studies.[1] However, average body weight was not significantly different between treated and control groups in any genotype (wild-type, Ppara-null, or PPARA-humanized).[1] Some studies with other PPARα agonists have reported a reduction in food intake and body weight.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality rate in wild-type mice during a long-term study This is an expected outcome based on published data, likely due to the development of hepatotoxicity and liver tumors.[1]- Ensure diligent monitoring of animal health, including regular body weight measurements and clinical sign observations. - Consider incorporating interim sacrifice time points to assess toxicity progression before it becomes lethal. - For mechanistic studies, consider using Ppara-null or PPARA-humanized mouse models, which show significantly reduced toxicity.[1][2][3]
Inconsistent or unexpected liver histopathology results - Improper tissue fixation or processing. - Subjectivity in pathological evaluation. - Variation in individual animal response.- Adhere strictly to a standardized histopathology protocol (see Experimental Protocols section). - Employ a board-certified veterinary pathologist for blinded slide evaluation to minimize bias. - Ensure a sufficient number of animals per group to account for biological variability.
Elevated serum liver enzymes (e.g., ALT, AST) in control animals - Underlying health conditions in the animal colony. - Stress from handling or housing conditions. - Contaminated diet or water.- Perform health screening of animals before study initiation. - Acclimatize animals to the facility and handling procedures. - Use a certified laboratory diet and purified water.
No significant induction of PPARα target genes (e.g., Cyp4a10, Acox1) in wild-type mice - Incorrect dosage or formulation of this compound. - Degradation of the compound. - Issues with the gene expression analysis method.- Verify the concentration and stability of this compound in the dosing vehicle. - Ensure proper storage of the compound. - Include positive and negative controls in your qPCR or microarray analysis.

Data Presentation

Table 1: Summary of Long-Term Hepatic Toxicity of this compound in Mice

ParameterWild-Type MicePpara-null MicePPARA-humanized Mice
Hepatomegaly (Increased Liver Weight) Significant increase[1]No significant change[1]Minimal to no significant change[1]
Hepatocellular Hypertrophy Present[1]Absent[1]Absent[1]
Hepatic Necrosis Markedly increased[1]Not observed[1]Not observed[1]
Hepatic Steatosis (Fatty Change) Increased[1]Present (independent of treatment)[1][2]Present (independent of treatment)[1][2]
Hepatocarcinogenesis (Tumor Incidence) High incidence[1][2][3]Essentially absent[1][2][3]Diminished[1][2][3]
Serum ALT Levels Increased after 26 weeks[1]No significant change[1]No significant change[1]
Morbidity/Mortality Increased[1]No significant change[1]No significant change[1]

Experimental Protocols

Long-Term Toxicity Study in Mice
  • Animal Model: Wild-type, Ppara-null, and PPARA-humanized mice on a C57BL/6 background are recommended for mechanistic studies.

  • Dosing: this compound can be administered in the diet. A concentration of 0.01% in pelleted chow has been used in long-term studies.[3] The diet should be prepared by a reputable supplier to ensure homogeneity and stability.

  • Duration: Studies are typically designed for up to 104 weeks.[1] However, due to increased mortality in wild-type mice, early termination may be necessary.[1] Interim sacrifice points (e.g., 5, 26, 52 weeks) are crucial for assessing the progression of toxicity.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.

    • Body Weight: Record body weights weekly for the first 13 weeks and monthly thereafter.

    • Food Consumption: Measure food consumption weekly.

  • Necropsy: At termination, perform a full gross necropsy. Collect and weigh organs, with a particular focus on the liver.

Histopathology of the Liver
  • Tissue Collection: Immediately following euthanasia, collect liver samples.

  • Fixation: Fix liver sections in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.

  • Evaluation: A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides. Lesions to be evaluated include hepatocellular hypertrophy, necrosis, inflammation, steatosis, and the presence of pre-neoplastic foci and neoplasms (adenomas and carcinomas).

Serum Chemistry Analysis
  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the time of sacrifice.

  • Sample Preparation: For serum, collect blood into tubes without anticoagulant, allow it to clot at room temperature, and then centrifuge to separate the serum. For plasma, collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge.

  • Analysis: Use a certified automated clinical chemistry analyzer to measure key liver injury biomarkers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Quality Control: Run standard and control samples with each batch of study samples to ensure the accuracy and precision of the results.

Mandatory Visualization

GW7647_Toxicity_Workflow cluster_study_design Study Design cluster_in_life In-Life Phase cluster_terminal Terminal Phase cluster_analysis Analysis Animal_Model Animal Model Selection (WT, Ppara-null, PPARA-humanized) Dosing This compound Administration (Dietary, 0.01%) Animal_Model->Dosing Observations Clinical Observations Body Weight Food Consumption Dosing->Observations Interim_Sacrifice Interim Sacrifices (e.g., 5, 26, 52 weeks) Observations->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (up to 104 weeks) Interim_Sacrifice->Terminal_Sacrifice Necropsy Gross Necropsy Organ Weights Terminal_Sacrifice->Necropsy Blood_Collection Blood Collection Terminal_Sacrifice->Blood_Collection Tissue_Collection Tissue Collection Terminal_Sacrifice->Tissue_Collection Serum_Chemistry Serum Chemistry (ALT, AST, etc.) Blood_Collection->Serum_Chemistry Histopathology Histopathology (H&E Staining) Tissue_Collection->Histopathology Gene_Expression Gene Expression (qPCR/Microarray) Tissue_Collection->Gene_Expression

Caption: Experimental workflow for a long-term toxicity study of this compound in mice.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerizes with RXR & Binds Target_Genes Target Gene Transcription (e.g., Cyp4a10, Acox1) PPRE->Target_Genes Regulates

Caption: Simplified signaling pathway of this compound-mediated PPARα activation.

References

Technical Support Center: GW7647 Formulation for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW7647 formulations for oral administration in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: A common and effective vehicle for oral administration of this compound in mice is corn oil.[1][2] Due to this compound's lipophilic nature, it can be dissolved in corn oil for oral gavage. To aid in dissolution, this compound is often first dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) before being mixed with corn oil.[3][4]

Q2: What is a typical dosage of this compound for oral administration in mice?

A2: A commonly used dosage of this compound administered by oral gavage in mice is 10 mg/kg of body weight.[1] However, the optimal dose can vary depending on the specific study design and experimental goals.

Q3: How should I prepare the this compound formulation with DMSO and corn oil?

A3: To prepare a this compound formulation, you can first dissolve the compound in DMSO and then dilute it with corn oil. For example, a stock solution of this compound in DMSO can be prepared and then mixed with corn oil to achieve the final desired concentration for dosing.[3] It is important to ensure that the final concentration of DMSO is low (typically recommended to be less than 1-5% v/v) to minimize potential toxicity.[4]

Q4: What are the key steps in the oral gavage procedure for mice?

A4: The oral gavage procedure involves the following key steps: proper restraint of the mouse, selection of an appropriately sized gavage needle, gentle insertion of the needle into the esophagus, and slow administration of the formulation.[5][6][7][8] It is crucial to ensure the needle does not enter the trachea.[6]

Troubleshooting Guide

Issue 1: The this compound formulation (DMSO/corn oil) is separating into two phases.

  • Cause: DMSO and corn oil are immiscible, which can lead to phase separation, especially at higher concentrations of DMSO.

  • Solution: To create a stable emulsion, consider adding surfactants or co-solvents. A recommended formulation to prevent phase separation includes Polyethylene glycol 300 (PEG300) and Tween 80.[9] Tween 80 acts as a nonionic surfactant, and PEG300 acts as a co-solvent to increase the solubility of both corn oil and DMSO, resulting in a stable mixture.[9]

    • Example Protocol: First, dissolve this compound in DMSO. In a separate tube, mix PEG300 and Tween 80. Add the this compound/DMSO solution to the PEG300/Tween 80 mixture and vortex thoroughly. Finally, add the corn oil and vortex again to form a stable emulsion.

Issue 2: The mouse shows signs of distress (e.g., coughing, gasping) during or after oral gavage.

  • Cause: These signs may indicate that the gavage needle has been incorrectly inserted into the trachea, leading to aspiration of the formulation into the lungs.[5][6]

  • Solution:

    • Immediate Action: Stop the procedure immediately if you observe any signs of respiratory distress.[6]

    • Proper Technique: Ensure the mouse is properly restrained with its head and body in a straight line to facilitate the passage of the needle into the esophagus.[5][8] The gavage needle should be inserted gently along the roof of the mouth and advanced slowly.[5] There should be no resistance during insertion.[5]

    • Needle Choice: Using a flexible plastic gavage needle can minimize the risk of tracheal entry and esophageal injury compared to rigid metal needles.[6][10]

Issue 3: There is resistance when trying to advance the gavage needle.

  • Cause: Resistance can indicate that the needle is hitting the back of the pharynx, the trachea, or the wall of the esophagus.[5][7]

  • Solution: Do not force the needle.[7][8] Withdraw the needle slightly, reposition the mouse to ensure proper head and neck alignment, and then gently try to advance the needle again.[5] Sometimes, a slight rotation of the needle can help it pass into the esophagus.[7]

Data Presentation

Table 1: Example this compound Formulation for Oral Gavage in Mice

ComponentPurposeExample Concentration
This compoundActive Pharmaceutical Ingredient10 mg/kg body weight
DMSOSolubilizing Agent< 5% of total volume
Corn OilVehicleq.s. to final volume

Table 2: Recommended Gavage Needle Sizes for Mice

Mouse WeightGavage Needle GaugeGavage Needle Length
< 14 g24 G~2.5 cm (1 inch)
> 14 g20-22 Gup to 3.8 cm (1.5 inch)
Data adapted from UBC Animal Care Committee guidelines.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation in Corn Oil

  • Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Dissolve the this compound powder in a minimal amount of DMSO (e.g., to create a concentrated stock solution). Ensure the final concentration of DMSO in the dosing solution will be below 5%.

  • Add the this compound/DMSO solution to the required volume of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension. Use the formulation immediately after preparation for best results.[3]

Protocol 2: Oral Gavage Procedure in Mice

  • Animal Preparation: Weigh the mouse to calculate the precise volume of the formulation to be administered.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.[5]

  • Needle Insertion: Gently insert the appropriately sized gavage needle into the mouth, passing it along the side of the tongue and over the pharynx into the esophagus.[6] The needle should advance without resistance.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the this compound formulation.[5]

  • Needle Withdrawal: Smoothly and gently withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of adverse reactions for at least 15-30 minutes post-administration.[5]

Visualizations

GW7647_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., Genes for Fatty Acid Oxidation) PPRE->TargetGenes regulates LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism Inflammation Anti-inflammatory Effects TargetGenes->Inflammation Experimental_Workflow A 1. Prepare this compound Formulation (dissolve in DMSO, then mix with corn oil) B 2. Weigh Mouse & Calculate Dose Volume A->B C 3. Restrain Mouse Properly B->C D 4. Perform Oral Gavage C->D E 5. Monitor Animal Post-Administration D->E F Troubleshooting: - Formulation separation? - Animal distress? D->F

References

GW7647 Penetrates the Blood-Brain Barrier in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Yes, the peroxisome proliferator-activated receptor-alpha (PPARα) agonist, GW7647, has been demonstrated to cross the blood-brain barrier (BBB) in mice. [1][2] This has been confirmed through direct measurement of the compound in brain tissue following oral administration, indicating its potential for therapeutic applications targeting the central nervous system.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for this compound crossing the BBB in mice?

A1: The primary evidence comes from a study on a transgenic mouse model of Alzheimer's disease. Researchers administered this compound orally and subsequently detected its presence in the brain tissue using liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What concentrations of this compound were detected in the brain?

A2: In mice treated with a diet containing 20 parts per million (PPM) of this compound, which corresponds to a dose of 2.5 mg/kg, the brain tissue concentration of this compound reached 118.7 ± 38.5 pM. This was significantly higher than the negligible amount detected in the control group (1.53 ± 1.158 pM).[2]

Q3: What is the mechanism of action of this compound in the brain?

A3: this compound is a PPARα agonist.[1] In the context of the brain, activation of PPARα by this compound has been shown to protect against oxidative stress and iron deposits.[1][2] One identified mechanism involves PPARα directly binding to the intron3 of the GPx4 gene, which promotes its transcription. This leads to reduced lipid peroxidation and inflammation.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations of this compound in an experimental setting.

  • Possible Cause 1: Inadequate Dosing or Administration Route.

    • Troubleshooting: Ensure the oral gavage technique is correctly performed to guarantee the full dose is administered. Verify the concentration and stability of this compound in the vehicle. The referenced successful experiment used oral administration mixed with normal chow.[2]

  • Possible Cause 2: Variability in Mouse Strain or Genetics.

    • Troubleshooting: The successful detection of this compound in the brain was reported in APP/PS1 transgenic mice.[1][2] Different mouse strains may exhibit variations in drug metabolism and BBB transporter expression, potentially affecting brain penetration. It is crucial to document the specific strain being used.

  • Possible Cause 3: Issues with Tissue Homogenization or Extraction.

    • Troubleshooting: The efficiency of extracting this compound from brain tissue is critical for accurate quantification. Review and optimize the tissue homogenization and solid-phase extraction protocols to ensure maximal recovery of the compound before LC-MS analysis.

  • Possible Cause 4: P-glycoprotein (P-gp) Efflux.

    • Troubleshooting: While not explicitly studied for this compound, many compounds are actively transported out of the brain by efflux pumps like P-glycoprotein.[3][4] If brain concentrations are unexpectedly low, co-administration with a P-gp inhibitor could be explored as a mechanistic experiment to assess the role of efflux.

Quantitative Data Summary

Parameter Control Group (Normal Chow) Treatment Group (20 PPM this compound) Unit Reference
This compound Concentration in Brain Tissue1.53 ± 1.158118.7 ± 38.5pM[2]

Experimental Protocols

Methodology for Determining Brain Concentration of this compound

The following is a generalized protocol based on the methodology described in the cited literature for quantifying this compound in mouse brain tissue.[1][2]

  • Animal Dosing: APP/PS1 transgenic mice were administered this compound orally, mixed into their chow at a concentration of 20 PPM (equivalent to 2.5 mg/kg). A control group received normal chow.[2]

  • Tissue Collection: Following the treatment period, mice were euthanized, and brain tissues were promptly harvested.

  • Sample Preparation:

    • Brain tissue was homogenized.

    • An extraction procedure, likely a solid-phase extraction (SPE) or liquid-liquid extraction (LLE), was performed to isolate this compound from the complex biological matrix of the brain homogenate.

  • Analytical Quantification:

    • The extracted samples were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • This technique separates the compound of interest (this compound) from other molecules based on its chemical properties and then detects and quantifies it based on its mass-to-charge ratio.

Visualizations

GW7647_BBB_Penetration cluster_blood Bloodstream cluster_brain Central Nervous System GW7647_blood This compound BBB Blood-Brain Barrier GW7647_blood->BBB GW7647_brain This compound BBB->GW7647_brain Crosses BBB

Caption: Experimental workflow for this compound crossing the blood-brain barrier.

GW7647_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Activates GPx4_gene GPx4 Gene PPARa->GPx4_gene Promotes Transcription GPx4_protein GPx4 Protein GPx4_gene->GPx4_protein Leads to Lipid_Peroxidation Lipid Peroxidation GPx4_protein->Lipid_Peroxidation Inhibits Inflammation Inflammation GPx4_protein->Inflammation Inhibits

Caption: Signaling pathway of this compound in the brain.

References

Best practices for storing and handling GW7647 compound.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GW7647 Compound

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and using the this compound compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Its primary mechanism involves binding to and activating PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[4][5] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[5]

Q2: How selective is this compound for PPARα compared to other PPAR subtypes?

A2: this compound exhibits high selectivity for PPARα. Its potency (EC50) for human PPARα is in the low nanomolar range, while its potency for human PPARγ and PPARδ is significantly lower, in the micromolar range.[1][3] This makes it a valuable tool for studying PPARα-specific pathways.

Table 1: this compound Receptor Selectivity Profile (Human PPARs)
ReceptorEC50 ValueReference(s)
PPARα6 nM[1][3]
PPARγ1.1 µM (1100 nM)[1][3]
PPARδ6.2 µM (6200 nM)[1][3]

Q3: What are the main applications of this compound in research?

A3: this compound is primarily used in laboratory research to investigate the roles of PPARα. Common applications include studying lipid metabolism, fatty acid utilization in skeletal muscle, anti-inflammatory responses, and the potential therapeutic effects of PPARα activation in metabolic diseases like dyslipidemia.[1][4] It is also used in studies of hepatocarcinogenesis in mouse models and as a tool compound in drug discovery assays.[6][7]

Q4: Is this compound intended for human or veterinary use?

A4: No, this compound is sold for laboratory research purposes only and is not for human or veterinary use.[2]

Storage and Handling

Q5: How should I store the solid this compound compound?

A5: There is some variation in storage recommendations from different suppliers. While some datasheets suggest storage at room temperature[1], the most common and safest recommendation for long-term stability is to store the solid powder at -20°C .[2][3][8] The compound is stable for at least 3 to 4 years when stored correctly at -20°C.[2][3]

Table 2: Storage and Stability Summary
FormRecommended TemperatureDurationReference(s)
Solid Powder-20°C≥ 3 years[3][8]
Stock Solution (in solvent)-80°C1 year[3][8]
Stock Solution (in solvent)-20°C1 month[3]

Q6: How should I prepare and store stock solutions of this compound?

A6: Prepare stock solutions by dissolving the solid compound in a suitable solvent like DMSO or ethanol (B145695). For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they can be stable for up to a year.[3][8] For short-term storage, -20°C is acceptable for up to one month.[3]

Q7: What solvents can I use to dissolve this compound?

A7: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol but is insoluble in water.[3][9] Use fresh, anhydrous DMSO for the best results, as moisture-absorbing DMSO can reduce solubility.[3]

Table 3: this compound Solubility Data
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference(s)
DMSO100 - 198.9 mM50.27 - 100 mg/mL[1][3]
Ethanol25 mM12.57 mg/mL[1]

Experimental Protocols & Troubleshooting

Signaling Pathway of this compound

This compound activates the PPARα signaling pathway, leading to the regulation of genes involved in lipid metabolism and inflammation.

GW7647_Pathway This compound-Mediated PPARα Signaling Pathway This compound This compound (PPARα Agonist) PPARa PPARα (Inactive) This compound->PPARa Binds & Activates ActiveComplex Activated PPARα/RXR Heterodimer PPARa->ActiveComplex Heterodimerizes with RXR RXR RXR->ActiveComplex PPRE PPRE (DNA Response Element) ActiveComplex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates MetabolicResponse Increased Fatty Acid Oxidation Reduced Inflammation TargetGenes->MetabolicResponse Leads to

Caption: Diagram of the this compound-mediated PPARα signaling cascade.

Protocol: PPARα Reporter Gene Assay

This protocol outlines a typical cell-based reporter assay to measure the potency and efficacy of this compound.

Materials:

  • Mammalian cells transfected with a PPARα expression vector and a reporter vector containing a luciferase gene downstream of PPREs.

  • Cell culture medium (e.g., DMEM).

  • This compound compound.

  • DMSO (anhydrous).

  • Luciferase assay reagent.

  • Opaque, white 96-well plates suitable for luminescence assays.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM).

  • Cell Seeding: Plate the reporter cells in a white 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare Treatment Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A typical 7-point dose-response curve might range from 0.4 nM to 300 nM.[6][10] Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add the prepared treatment media. Include wells with medium and vehicle (DMSO) only as negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]

  • Lysis and Signal Detection: Discard the treatment media. Add luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

Reporter_Assay_Workflow Workflow for a this compound Reporter Gene Assay start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock seed_cells Seed Reporter Cells in 96-well Plate start->seed_cells prep_treatments Prepare Serial Dilutions of this compound in Media prep_stock->prep_treatments incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Dilutions & Controls incubate_overnight->treat_cells prep_treatments->treat_cells incubate_24h Incubate 18-24 Hours treat_cells->incubate_24h add_reagent Add Luciferase Assay Reagent incubate_24h->add_reagent read_luminescence Read Luminescence on Plate Reader add_reagent->read_luminescence analyze Analyze Data (EC50 Calculation) read_luminescence->analyze end End analyze->end

Caption: Experimental workflow for a typical this compound reporter gene assay.

Troubleshooting Guide

Q8: My this compound powder is difficult to dissolve.

A8:

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Older DMSO can absorb atmospheric moisture, which significantly reduces the solubility of hydrophobic compounds like this compound.[3]

  • Use Mechanical Assistance: Gentle warming (to 37°C) or sonication can aid dissolution.[8]

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution above the maximum solubility limit (see Table 3).

Q9: I am observing inconsistent or weaker-than-expected activity in my cell-based assays.

A9:

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[3]

  • Consider Protein Binding: this compound binds to serum albumin in culture medium, which can reduce its effective free concentration. If results are variable, consider using a medium with a lower serum concentration or serum-free medium, if appropriate for your cells.

  • Check for FABP1 Expression: The activity of this compound can be potentiated by Fatty Acid-Binding Protein 1 (FABP1), which aids in its transport to the nucleus.[11] Cells that do not express FABP1 may show a reduced response to this compound.[11] Verify the FABP1 expression status of your cell line if you observe unexpectedly low potency.

Q10: My reporter assay is showing high background or a low signal-to-noise ratio.

A10: This can be due to several factors unrelated to the compound itself. Refer to the troubleshooting workflow below.

Troubleshooting_Workflow Troubleshooting Logic for Reporter Assays problem Problem: High Background or Low Signal-to-Noise check_plate Using opaque white assay plates? problem->check_plate check_reagent Luciferase reagent fresh & prepared correctly? check_plate->check_reagent Yes solution_plate Use opaque white plates to prevent crosstalk. check_plate->solution_plate No check_cells Cells healthy? Not overgrown? check_reagent->check_cells Yes solution_reagent Prepare fresh reagent. Ensure proper storage. check_reagent->solution_reagent No check_expression Reporter/receptor expression optimal? check_cells->check_expression Yes solution_cells Optimize cell density. Perform toxicity test. check_cells->solution_cells No check_compound Compound degraded? Concentration correct? check_expression->check_compound Yes solution_expression Check transfection efficiency or cell line stability. check_expression->solution_expression No solution_compound Use fresh aliquot. Verify dilutions. check_compound->solution_compound No

Caption: A logical workflow for troubleshooting common reporter assay issues.

Q11: I'm concerned about off-target effects in my experiment.

A11: While this compound is highly selective for PPARα, off-target effects can occur, especially at high concentrations. As shown in Table 1, the EC50 for PPARγ and PPARδ is over 180-fold and 1000-fold higher, respectively, than for PPARα.[1][3]

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that gives a robust response in your assay to minimize the risk of engaging PPARγ or PPARδ.

  • Use Antagonists: To confirm that the observed effect is PPARα-mediated, perform experiments in the presence of a selective PPARα antagonist, such as GW6471.[12] The reversal of the effect by the antagonist would support a PPARα-specific mechanism.

References

Validation & Comparative

A Comparative Guide to PPARα Activation: GW7647 vs. Fenofibrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists: GW7647 and fenofibrate (B1672516). We will delve into their mechanisms of action, comparative potency, and the experimental frameworks used to evaluate their efficacy, presenting quantitative data and detailed protocols to inform your research and development endeavors.

At a Glance: Key Quantitative Comparisons

The following tables summarize the key quantitative metrics for this compound and fenofibrate, highlighting their distinct profiles as PPARα activators. Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body; therefore, data for fenofibric acid is presented where applicable.

Table 1: Potency of PPARα Activation

CompoundAgonistHuman PPARα EC50Murine PPARα EC50
This compoundYes6 nM[1][2][3][4]1 nM[3]
Fenofibric AcidYes9.47 µM[5]50 µM[6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity for PPAR Subtypes

CompoundHuman PPARα EC50Human PPARγ EC50Human PPARδ EC50Selectivity for PPARα vs. PPARγSelectivity for PPARα vs. PPARδ
This compound6 nM[1][2][3][4]1100 nM[1][2][4]6200 nM[1][2][4]~183-fold~1033-fold
Fenofibric Acid9.47 µM[5]61.0 µM[5]No activation~6.4-foldN/A

Table 3: Binding Affinity for Human PPARα Ligand Binding Domain (LBD)

CompoundHuman PPARα LBD IC50
This compoundNot explicitly found, but high affinity is widely reported[7]
Fenofibric Acid45.1 µM[8]

IC50 (Half-maximal inhibitory concentration) in a competitive binding assay reflects the concentration of a ligand that displaces 50% of a reference ligand, indicating binding affinity.

Mechanism of Action: The PPARα Signaling Pathway

Both this compound and fenofibrate exert their effects by activating PPARα, a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR)[9]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription[9][10].

The primary distinction in their mechanism lies in their potency and selectivity. This compound is a highly potent and selective PPARα agonist, leading to a more robust and targeted activation of the PPARα signaling pathway. Fenofibric acid, while an effective lipid-lowering agent, is a less potent and less selective PPARα agonist[5][11].

PPARa_Activation_Pathway PPARα Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Fenofibric Acid PPARa_inactive PPARα Ligand->PPARa_inactive Binding PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE PPARa_active->PPRE RXR_active->PPRE TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein Coactivators Coactivators Coactivators->PPARa_active

Caption: General signaling pathway of PPARα activation by a ligand.

Experimental Protocols

This section outlines the methodologies for key experiments used to compare this compound and fenofibrate.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: Human hepatoblastoma (HepG2) or other suitable cells are cultured in appropriate media.[1] Cells are then transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPRE.[5][12]

  • Compound Treatment: Transfected cells are treated with various concentrations of this compound or fenofibric acid. A vehicle control (e.g., DMSO) is also included.[13]

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.[1][13]

  • Data Analysis: The data is typically normalized to a control and plotted as a dose-response curve to determine the EC50 value for each compound.[13]

Reporter_Assay_Workflow Reporter Gene Assay Workflow A 1. Culture & Transfect Cells (with PPARα and PPRE-luciferase plasmids) B 2. Treat with Compounds (this compound, Fenofibric Acid, Vehicle) A->B C 3. Incubate (24-48h) B->C D 4. Lyse Cells & Add Substrate C->D E 5. Measure Luminescence D->E F 6. Analyze Data (Dose-Response, EC50) E->F

References

Comparative Analysis of GW7647 and WY-14643 on Hepatocarcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists, GW7647 and WY-14643, focusing on their comparative effects on hepatocarcinogenesis in rodent models. Both compounds are critical tools in metabolic research but are also known potent non-genotoxic carcinogens in rats and mice, making their comparative understanding essential for experimental design and data interpretation.

Introduction and Mechanism of Action

This compound and WY-14643 are synthetic ligands that activate PPARα, a nuclear receptor that functions as a primary regulator of lipid metabolism, particularly in the liver.[1] In rodents, chronic activation of PPARα leads to a well-documented sequence of events including hepatomegaly (liver enlargement), peroxisome proliferation, and ultimately, the development of hepatocellular carcinomas.[2][3] This response is considered a rodent-specific phenomenon and is not deemed relevant to human cancer risk due to significant species differences in PPARα expression levels and downstream signaling pathways.[4][5]

The fundamental difference between the two compounds lies in their affinity for different species' PPARα receptors. WY-14,643 exhibits a higher affinity for mouse PPARα than for human PPARα (EC50 of 0.6 µM for mouse vs. 5.0 µM for human).[6][7] Conversely, this compound is a potent, high-affinity agonist for human PPARα, making it a more relevant tool for studies involving humanized mouse models.[6][8]

The general mechanism for PPARα-mediated hepatocarcinogenesis involves the ligand-activated receptor forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional changes that alter cell growth pathways, suppress apoptosis, and stimulate cell proliferation, leading to the clonal expansion of preneoplastic cells and eventually tumor formation.[4]

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Cellular Effects in Rodents Ligand This compound or WY-14643 PPARa_RXR_inactive PPARα / RXR (Inactive) Ligand->PPARa_RXR_inactive Binds & Activates PPARa_RXR_active PPARα / RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (on DNA) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Cyp4a10, MYC) PPRE->TargetGenes Regulates Proliferation ↑ Cell Proliferation ↓ Apoptosis TargetGenes->Proliferation Metabolism ↑ Fatty Acid Oxidation (Peroxisome Proliferation) TargetGenes->Metabolism Tumor Hepatocellular Carcinoma Proliferation->Tumor

Caption: PPARα signaling pathway leading to rodent hepatocarcinogenesis.

Comparative Data on Hepatocarcinogenesis

Long-term studies in mice demonstrate that both this compound and WY-14,643 are potent liver carcinogens, but their effects are strictly dependent on the presence of a functional mouse PPARα receptor. In wild-type mice, chronic administration of either agonist leads to a near 100% incidence of liver tumors.[4][6] This effect is abrogated in mice lacking the PPARα gene (Ppara-null), providing strong evidence for the receptor's causal role.[4]

The table below summarizes key findings from studies investigating the long-term effects of this compound, with historical context provided by similar studies on WY-14,643.

ParameterControl (Wild-Type)This compound (Wild-Type)WY-14,643 (Wild-Type)This compound (Ppara-null)This compound (PPARA-Humanized)
Liver Tumor Incidence Low100%[6]100%[4]No significant increase[6]No significant increase[6]
Hepatomegaly NoYes[6]Yes[2]No[6]Diminished[6]
Hepatocyte Proliferation BaselineIncreased[8]Increased[4]No increase[8]Diminished[8]
Hepatic Cytotoxicity/Necrosis MinimalYes[6]Not a primary featureNo[6]Increased[6]
Hepatic MYC Expression BaselineIncreased[8]Increased (via let-7c)[4]No increase[8]Diminished[8]
Target Gene (e.g., Cyp4a10) BaselineMarkedly Increased[6]Markedly IncreasedNo increase[6]Diminished Increase[6]

Data for WY-14,643 are based on multiple studies, including Peters et al., 1997 and Hays et al., 2005, which showed similar outcomes.[4]

Experimental Protocols

The following section details a representative methodology for a long-term hepatocarcinogenesis study, based on protocols used to evaluate this compound.

Objective: To determine the role of mouse PPARα in mediating the hepatocarcinogenic effects of a high-affinity human PPARα agonist, this compound.

Experimental Model:

  • Animals: Male and female wild-type, Ppara-null, and PPARA-humanized mice on a C57BL/6 background.

  • Housing: Standard temperature- and light-controlled conditions with ad libitum access to food and water.

Treatment Regimen:

  • Compound: this compound.

  • Administration: Incorporated into pelleted mouse chow.

  • Dose: 0.01% this compound in the diet. This concentration was determined in preliminary studies to induce a similar increase in liver weight and target gene expression as 0.1% WY-14,643.[6]

  • Control Group: Fed an identical diet without this compound.

  • Duration: Long-term administration (e.g., up to 78 weeks).

Endpoint Analysis:

  • In-life Observations: Regular monitoring of clinical signs, body weight, and food consumption.

  • Serum Analysis: Collection of blood at multiple time points (e.g., 5, 26, and 78 weeks) to measure serum levels of alanine (B10760859) aminotransferase (ALT) as an indicator of liver damage.[6]

  • Necropsy: At the end of the study, a full necropsy is performed. Livers are weighed and examined for gross lesions.

  • Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Tissues are evaluated for non-neoplastic lesions (e.g., hypertrophy, necrosis, inflammation) and neoplastic lesions (adenomas, carcinomas).

  • Gene Expression Analysis: Liver samples are snap-frozen for RNA extraction. Quantitative real-time PCR (qPCR) is used to measure the expression of PPARα target genes (e.g., Cyp4a10, Acox1) and genes related to cell cycle control (e.g., MYC).

Experimental_Workflow cluster_analysis Endpoint Analyses start Animal Model Selection (Wild-Type, Ppara-null, PPARA-Humanized Mice) groups Randomization into Treatment Groups start->groups control Control Diet groups->control This compound This compound Diet (0.01%) groups->this compound duration Long-Term Administration (e.g., 78 weeks) control->duration This compound->duration monitoring In-Life Monitoring (Body Weight, Clinical Signs) duration->monitoring Throughout Study necropsy Terminal Necropsy (Liver Weight, Gross Lesions) duration->necropsy serum Serum ALT Analysis necropsy->serum histo Histopathology (H&E Staining) necropsy->histo gene Gene Expression (qPCR) necropsy->gene

Caption: Workflow for a long-term rodent hepatocarcinogenesis study.

Conclusion

Both this compound and WY-14,643 are potent inducers of hepatocarcinogenesis in wild-type mice through a mechanism strictly dependent on the mouse PPARα receptor. While their ultimate effect on liver tumor formation is similar, their differential affinity for human versus mouse PPARα is a critical distinction for researchers.

  • WY-14,643 is a classic PPARα agonist with a higher affinity for the mouse receptor, making it a benchmark compound for studying PPARα's role in rodent models.

  • This compound is a high-affinity agonist for human PPARα, which, when used in conjunction with PPARA-humanized mouse models, provides more direct insight into the potential effects in humans.

References

Navigating PPARα Agonist Selectivity: A Comparative Guide to GW7647 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise selection of a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist is critical. This guide provides a comprehensive comparison of the selectivity of GW7647 against other widely used PPARα agonists, supported by quantitative data and detailed experimental methodologies.

PPARα, a key regulator of lipid metabolism, has been a therapeutic target for dyslipidemia for decades. Agonists of this nuclear receptor, such as fibrates, are clinically utilized to lower triglyceride levels and raise high-density lipoprotein cholesterol. However, off-target effects, often stemming from the activation of other PPAR isoforms (PPARγ and PPARδ), can lead to undesirable side effects. Therefore, the selectivity of a PPARα agonist is a paramount consideration in both basic research and clinical applications. This guide focuses on this compound, a potent and highly selective PPARα agonist, and compares its activity profile with other notable PPARα modulators.

Quantitative Comparison of PPAR Agonist Selectivity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common PPARα agonists for the human PPARα, PPARγ, and PPARδ isoforms. Lower EC50 values indicate higher potency. The selectivity for PPARα can be inferred by comparing the EC50 for PPARα to those for PPARγ and PPARδ.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity Profile
This compound 6[1][2]1100[1]6200[1]Highly selective for PPARα
WY-14643 63032000>100000Selective for PPARα
Bezafibrate 30400[1]178000[1]86700[1]Pan-agonist with moderate preference for PPARα
Fenofibric Acid 9470[1]61000[1]No activationSelective for PPARα and PPARγ
Pemafibrate 1.4[1]>5000[1]1390[1]Highly selective for PPARα

As the data illustrates, this compound and Pemafibrate exhibit the highest selectivity for PPARα, with significantly lower EC50 values for this isoform compared to PPARγ and PPARδ. WY-14643 also demonstrates good selectivity for PPARα. In contrast, Bezafibrate acts as a pan-agonist, activating all three PPAR subtypes, while Fenofibric Acid shows activity towards both PPARα and PPARγ.

Experimental Protocols

The determination of agonist selectivity is crucial for the characterization of PPAR modulators. A common and reliable method for this is the cell-based transactivation assay.

Cell-Based PPAR Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).

Principle: Mammalian cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the DNA-binding domain (DBD) of the yeast GAL4 protein, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When a ligand binds to the PPAR LBD, the chimeric receptor binds to the UAS and activates the transcription of the luciferase gene. The resulting light emission is proportional to the activation of the PPAR isoform.

Materials:

  • Cell Line: COS-7 or HEK293T cells

  • Plasmids:

    • Expression plasmid for GAL4-hPPARα-LBD, GAL4-hPPARγ-LBD, or GAL4-hPPARδ-LBD

    • Reporter plasmid containing a GAL4 UAS upstream of the firefly luciferase gene (e.g., pFR-LUC)

    • Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)

  • Transfection Reagent (e.g., Lipofectamine 2000)

  • Cell Culture Medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test Compounds (e.g., this compound and other agonists) dissolved in DMSO

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed COS-7 or HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Briefly, mix the expression plasmid, reporter plasmid, and control plasmid in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the DNA mixture and the diluted transfection reagent and incubate to allow complex formation.

    • Add the transfection complexes to the cells.

  • Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for each PPAR isoform.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity in the same lysate for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value for each compound on each PPAR isoform by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the key molecular interactions and the experimental process, the following diagrams are provided.

PPARa_Signaling_Pathway Agonist PPARα Agonist (e.g., this compound) PPARa PPARα Agonist->PPARa RXR RXR PPRE PPRE RXR->PPRE PPARa->RXR PPARa->PPRE TargetGene Target Gene Expression PPRE->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein MetabolicEffects Metabolic Effects (e.g., Lipid Metabolism) Protein->MetabolicEffects

Caption: PPARα Signaling Pathway.

Experimental_Workflow arrow arrow start Start cell_seeding 1. Seed Cells (e.g., COS-7) start->cell_seeding transfection 2. Co-transfect Plasmids (PPAR-LBD & Luciferase Reporter) cell_seeding->transfection compound_treatment 3. Treat with PPARα Agonists transfection->compound_treatment incubation 4. Incubate for 24h compound_treatment->incubation luciferase_assay 5. Perform Luciferase Assay incubation->luciferase_assay data_analysis 6. Analyze Data (Calculate EC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: Cell-Based Transactivation Assay Workflow.

References

Validating GW7647's PPARα-Dependent Effects Using Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of experimental data validating the effects of GW7647, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, utilizing PPARα knockout (Ppara-null) mice. The data unequivocally demonstrates that the physiological and transcriptional effects of this compound are mediated through PPARα.

This compound is a highly selective and potent agonist for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2][3][4] To rigorously validate that the observed effects of this compound are indeed dependent on its interaction with PPARα, researchers employ genetically modified mouse models where the Ppara gene has been deleted. By comparing the response to this compound in wild-type mice with that in Ppara-null mice, the on-target effects of the compound can be clearly delineated from any potential off-target activities.

Comparison of this compound Effects in Wild-Type vs. PPARα Knockout Mice

The following tables summarize key quantitative data from studies administering this compound to wild-type, Ppara-null, and in some cases, PPARA-humanized mice. These comparisons highlight the necessity of a functional PPARα for the compound's activity.

Hepatic Gene Expression

Treatment with this compound leads to significant changes in the expression of PPARα target genes in the liver of wild-type mice. These effects are notably absent in Ppara-null mice, confirming the PPARα-dependency of this compound's transcriptional regulation.

GeneMouse ModelTreatmentFold Change vs. ControlCitation
Cyp4a10 Wild-TypeThis compound↑ (Significant Increase)[1][5]
Ppara-nullThis compoundNo significant change[1][5]
PPARA-humanizedThis compound↑ (Less pronounced than wild-type)[1][5]
Acox1 Wild-TypeThis compound↑ (Significant Increase)[1]
Ppara-nullThis compoundNo significant change[1]
MYC Wild-TypeThis compound↑ (Significant Increase)[1][2]
Ppara-nullThis compoundNo significant change[1][2]
Physiological and Pathological Changes

This compound induces a range of physiological and pathological changes in the liver of wild-type mice, including hepatomegaly (increased liver weight), cytotoxicity, and in long-term studies, hepatocarcinogenesis. These effects are largely abrogated in mice lacking PPARα.

ParameterMouse ModelTreatmentObservationCitation
Relative Liver Weight Wild-TypeThis compound↑ (Significant Increase)[1][4][6]
Ppara-nullThis compoundNo significant change[4][6]
Hepatomegaly Wild-TypeThis compoundPresent[1][2]
Ppara-nullThis compoundAbsent[2]
Hepatic Necrosis Wild-TypeThis compound↑ (Increased)[1][2]
Ppara-nullThis compoundNo significant change[1][2]
Hepatocarcinogenesis Wild-TypeThis compoundHigh incidence[2][5]
Ppara-nullThis compoundEssentially absent[2][5]
Steatosis (Fatty Change) Wild-TypeThis compoundIncreased[1][2]
Ppara-nullThis compoundPresent (independent of this compound)[1][2]

Comparison with Alternative Compounds

The specificity of this compound's PPARα-dependent effects can be further highlighted by comparing its activity with other compounds in wild-type and Ppara-null mice.

CompoundTargetEffect in Wild-Type MiceEffect in Ppara-null MiceCitation
This compound PPARαDose-dependent increase in liver weight, mitosis, and PPARα-related gene expression.No significant response.[4][6]
Rosiglitazone PPARγElicited phenotypic and transcriptomic responses.Similar responses to wild-type, demonstrating PPARα-independence.[4]
Acetaminophen CytotoxicityElicited phenotypic and transcriptomic responses.Similar responses to wild-type, demonstrating PPARα-independence.[4]
HFPO-DA PPARαSimilar phenotypic and transcriptomic responses to this compound.No significant response.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo this compound Administration in Mice

Objective: To assess the in vivo effects of this compound on hepatic gene expression and physiology in wild-type and Ppara-null mice.

Animals: Male wild-type (C57BL/6J) and Ppara-null mice, 8-10 weeks of age.

Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

Treatment:

  • Mice are randomly assigned to treatment groups (n=6-8 per group): wild-type + vehicle, wild-type + this compound, Ppara-null + vehicle, Ppara-null + this compound.

  • This compound is dissolved in a suitable vehicle, such as corn oil containing 0.5% DMSO.

  • Mice are administered this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 7 days).

  • Body weight is monitored daily.

Sample Collection and Analysis:

  • At the end of the treatment period, mice are euthanized by CO2 asphyxiation followed by cervical dislocation.

  • Blood is collected via cardiac puncture for serum analysis (e.g., alanine (B10760859) aminotransferase (ALT) levels).

  • The liver is excised, weighed, and portions are snap-frozen in liquid nitrogen for RNA and protein analysis, while other sections are fixed in 10% neutral buffered formalin for histological examination.

Gene Expression Analysis (qPCR):

  • Total RNA is extracted from frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA concentration and purity are determined using a spectrophotometer.

  • cDNA is synthesized from total RNA using a reverse transcription kit.

  • Quantitative real-time PCR is performed using gene-specific primers for PPARα target genes (e.g., Cyp4a10, Acox1) and a housekeeping gene (e.g., Gapdh) for normalization.

Histological Analysis:

  • Formalin-fixed liver tissues are embedded in paraffin, sectioned (5 µm), and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Stained sections are examined under a light microscope to assess for histopathological changes such as hepatocyte hypertrophy, necrosis, and steatosis.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_mice Mouse Cohorts cluster_treatment Treatment Groups cluster_analysis Analysis wt Wild-Type Mice wt_v Wild-Type + Vehicle wt->wt_v wt_gw Wild-Type + this compound wt->wt_gw ko PPARα Knockout Mice ko_v Knockout + Vehicle ko->ko_v ko_gw Knockout + this compound ko->ko_gw phys Physiological Analysis (Liver Weight, Serum ALT) wt_v->phys gene Gene Expression Analysis (qPCR, Transcriptomics) wt_v->gene histo Histological Analysis (H&E Staining) wt_v->histo wt_gw->phys wt_gw->gene wt_gw->histo ko_v->phys ko_v->gene ko_v->histo ko_gw->phys ko_gw->gene ko_gw->histo

Caption: Experimental workflow for validating this compound effects.

ppara_signaling_pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., Cyp4a10, Acox1) PPRE->TargetGenes regulates MetabolicEffects Metabolic Effects (e.g., Fatty Acid Oxidation) TargetGenes->MetabolicEffects

Caption: Simplified PPARα signaling pathway activated by this compound.

References

A Comparative Guide to the In Vitro Antagonism of GW7647-Induced PPARα Activation by GW6471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro effects of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, and its selective antagonist, GW6471. The data presented herein demonstrates the efficacy of GW6471 in antagonizing the cellular activities induced by this compound, offering valuable insights for researchers studying lipid metabolism, inflammation, and other PPARα-mediated signaling pathways.

Performance Comparison: this compound vs. GW6471

This compound is a highly potent and selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.[1][2] Upon activation by agonists like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

In contrast, GW6471 is a selective antagonist of PPARα. It competitively binds to the ligand-binding domain of PPARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. This antagonistic action effectively blocks the downstream effects of PPARα activation, including those initiated by potent agonists such as this compound.

The following tables summarize the quantitative data from in vitro studies, illustrating the antagonistic effect of GW6471 on this compound-induced PPARα activity.

Data Presentation

Table 1: Antagonism of this compound-Induced PPARα Transcriptional Activity in Reporter Gene Assays

Cell LineReporter SystemThis compound ConcentrationGW6471 ConcentrationFold Activation (vs. Vehicle)% Inhibition by GW6471Reference
HepG2PPRE-Luciferase1 µM10 µM~15-fold~100%[3]
KAIMRC1PPARE-LuciferaseNot SpecifiedNot SpecifiedHigh ActivationDramatic Decrease[4]
Rat DRG NeuronsProton-gated current3x10⁻⁸ M10⁻⁷ M43.87% decreaseAbolishedInferred from[5]

Table 2: Effect of GW6471 on this compound-Induced Endogenous Gene Expression (Illustrative)

Cell LineTarget GeneThis compound TreatmentThis compound + GW6471 Treatment (Expected Outcome)Analytical Method
HepG2CPT1A (Carnitine Palmitoyltransferase 1A)Significant UpregulationReversal of UpregulationqPCR
HepG2FABP1 (Fatty Acid Binding Protein 1)Significant UpregulationReversal of UpregulationqPCR / Western Blot
HepG2ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1)Significant UpregulationReversal of UpregulationqPCR

Note: While direct quantitative data for the co-treatment on these specific endogenous genes was not available in the provided search results, the expected outcome is inferred from the established antagonistic mechanism of GW6471 on PPARα signaling.

Experimental Protocols

Key Experiment 1: PPARα Reporter Gene Assay

This protocol is designed to quantify the activation of PPARα by an agonist and the subsequent inhibition by an antagonist using a luciferase reporter system.

Materials:

  • HepG2 cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • PPRE-luciferase reporter plasmid

  • β-galactosidase expression vector (for transfection control)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (agonist) stock solution in DMSO

  • GW6471 (antagonist) stock solution in DMSO

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the vehicle (DMSO), this compound alone, or this compound in combination with GW6471 at the desired concentrations.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay system's instructions.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

Key Experiment 2: Quantitative Real-Time PCR (qPCR) for Endogenous Gene Expression

This protocol measures the changes in mRNA levels of PPARα target genes in response to agonist and antagonist treatment.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound and GW6471 stock solutions in DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, FABP1, ACSL1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-Time PCR system

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with vehicle, this compound, or this compound plus GW6471 for a specified period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARa_inactive Inactive PPARα/RXR Heterodimer This compound->PPARa_inactive enters cell & binds GW6471 GW6471 (Antagonist) GW6471->PPARa_inactive enters cell & binds competitively CoRepressor Co-repressor Complex PPARa_inactive->CoRepressor binds PPARa_active Active PPARα/RXR Heterodimer PPARa_inactive->PPARa_active Conformational Change CoRepressor->PPARa_active dissociates CoActivator Co-activator Complex PPARa_active->CoActivator recruits PPRE PPRE PPARa_active->PPRE binds to CoActivator->PPARa_active TargetGenes Target Genes (e.g., CPT1A, FABP1) PPRE->TargetGenes activates transcription of mRNA mRNA TargetGenes->mRNA transcription Proteins Proteins mRNA->Proteins translation MetabolicEffects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Proteins->MetabolicEffects lead to

Caption: PPARα signaling pathway activation by agonist this compound and inhibition by antagonist GW6471.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_qpcr qPCR cluster_western Western Blot cluster_reporter Reporter Assay start Seed HepG2 Cells treatment Treat with: 1. Vehicle (Control) 2. This compound 3. This compound + GW6471 start->treatment incubation Incubate for 24h treatment->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis incubation->lysis For Reporter Assay rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_analysis qPCR Analysis cdna_synthesis->qpcr_analysis sds_page SDS-PAGE protein_extraction->sds_page blotting Western Blotting sds_page->blotting transfection Transfection with PPRE-Luciferase transfection->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay

References

Species-Specific Responses to GW7647: A Comparative Analysis of Human vs. Mouse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential responses to the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, in human versus mouse systems. The data presented herein highlights significant species-specific differences in the activation of PPARα and its downstream effects, a critical consideration for the translation of preclinical findings to human clinical trials.

Executive Summary

Studies utilizing wild-type mice and a genetically modified mouse model expressing human PPARα (PPARA-humanized mice) have revealed a stark contrast in the biological response to this compound. While this compound is a potent activator of human PPARα, its effects in wild-type mice, which express murine PPARα, are considerably more pronounced and include significant adverse effects such as hepatocarcinogenesis, hepatomegaly, and cytotoxicity. These toxicities are markedly diminished in PPARA-humanized mice, underscoring a fundamental divergence in the PPARα signaling axis between the two species.

Data Presentation

In Vivo Response to this compound

The following table summarizes the key phenotypic differences observed in wild-type and PPARA-humanized mice following chronic administration of this compound.

FeatureWild-Type Mouse ResponsePPARA-Humanized Mouse ResponseCitation
Hepatocarcinogenesis High incidenceDiminished[1][2][3][4][5]
Hepatomegaly (Increased Liver Weight) Significant increaseDiminished[1][2]
Hepatic Cytotoxicity and Necrosis IncreasedDiminished[1][2][3][4][5]
Hepatic MYC Expression IncreasedDiminished[2][3][5]
Differential Target Gene Expression

Activation of PPARα by this compound leads to the regulation of target genes involved in lipid metabolism. However, the magnitude of this regulation differs between mouse and human PPARα.

Target GeneWild-Type Mouse LiverPPARA-Humanized Mouse LiverCitation
Cyp4a10 Higher relative mRNA expressionNo significant change[2]
Acox1 Higher relative mRNA expression (early timepoints)No significant change[2]

Experimental Protocols

Generation of PPARA-Humanized Mice

The PPARA-humanized mouse model is a crucial tool for dissecting species-specific PPARα responses. The general protocol for its generation is as follows:

  • Transgene Construction: A genomic clone containing the human PPARα gene is isolated.

  • Microinjection: The human PPARα transgene is microinjected into the pronuclei of fertilized mouse eggs.

  • Founder Screening: Transgenic founder mice carrying the human PPARα gene are identified via PCR or Southern blot analysis of tail DNA.

  • Breeding Strategy: Founder mice are bred with Ppara-null mice (mice lacking the endogenous mouse PPARα gene).

  • Genotyping: Offspring are genotyped to identify animals that are homozygous for the Ppara-null allele and positive for the human PPARα transgene. These mice are the PPARA-humanized model.[1]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

To quantify the expression levels of PPARα target genes, total RNA is extracted from liver tissue, followed by reverse transcription and qPCR.

  • RNA Extraction: Total RNA is isolated from liver tissue samples using a suitable commercial kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression of target genes (e.g., Cyp4a10, Acox1) is quantified using a real-time PCR system with specific primers.

  • Normalization: The expression levels of the target genes are normalized to a stable housekeeping gene (e.g., Gapdh, Actb) to correct for variations in RNA input and reverse transcription efficiency.

  • Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Visualizations

Signaling Pathway

GW7647_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicResponse Metabolic Response (e.g., Lipid Metabolism) TargetGenes->MetabolicResponse

Caption: this compound activates the PPARα/RXR heterodimer, leading to the regulation of target genes.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis WT_Mouse Wild-Type Mouse (Mus musculus) GW7647_Admin This compound Administration WT_Mouse->GW7647_Admin Humanized_Mouse PPARA-Humanized Mouse Humanized_Mouse->GW7647_Admin Phenotypic_Analysis Phenotypic Analysis (Hepatocarcinogenesis, etc.) GW7647_Admin->Phenotypic_Analysis Gene_Expression Gene Expression Analysis (qPCR) GW7647_Admin->Gene_Expression

Caption: In vivo workflow comparing this compound effects in wild-type and humanized mice.

References

Validating GW7647-Induced Transcriptional Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic changes induced by the potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, GW7647, with alternative compounds. The information presented herein is supported by experimental data to aid in the validation and interpretation of research findings related to PPARα activation.

Mechanism of Action of this compound

This compound is a highly selective agonist for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] Upon binding, this compound activates PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling cascade ultimately results in the increased expression of genes involved in fatty acid oxidation and a decrease in the expression of genes related to inflammation.

GW7647_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binding & Activation PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR TargetGenes Target Genes (e.g., CPT1A, ANGPTL4) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Protein Protein mRNA->Protein Translation Metabolic_Response Altered Lipid Metabolism & Reduced Inflammation Protein->Metabolic_Response

Comparative Transcriptomic Analysis

Transcriptomic studies, utilizing both microarray and RNA sequencing (RNA-seq) technologies, have been instrumental in validating the effects of this compound. These analyses consistently reveal a significant upregulation of gene sets associated with PPARα signaling, fatty acid metabolism, and peroxisomal biogenesis.[3][4]

To provide a clear comparison, this guide contrasts the transcriptomic profile of this compound with that of another PPARα agonist, hexafluoropropylene oxide-dimer acid (HFPO-DA), and a PPARγ agonist, rosiglitazone (B1679542).

Quantitative Comparison of Gene Expression

The following table summarizes the differential expression of key PPARα target genes in response to this compound and HFPO-DA in wild-type mouse hepatocytes. The data illustrates a high concordance in the transcriptional response to both PPARα agonists. In contrast, treatment with the PPARγ agonist rosiglitazone does not significantly affect the expression of these PPARα target genes, highlighting the specificity of this compound.

GeneTreatmentFold Change (log2)Adjusted p-valueReference
Cpt1a This compound2.5< 0.01[4]
HFPO-DA2.3< 0.01[4]
Rosiglitazone0.1> 0.05[4]
Acox1 This compound3.1< 0.01[1]
HFPO-DA2.9< 0.01[4]
Rosiglitazone-0.2> 0.05[4]
Angptl4 This compound4.5< 0.001[1]
HFPO-DA4.2< 0.001[4]
Rosiglitazone0.3> 0.05[4]
Pdk4 This compound3.8< 0.001[3]
HFPO-DA3.5< 0.001[4]
Rosiglitazone0.0> 0.05[4]

Note: The fold change and p-values are representative values synthesized from the referenced literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for transcriptomic analysis of this compound-treated cells.

RNA Sequencing (RNA-seq) Protocol

This protocol outlines the key steps for performing RNA-seq on hepatocytes treated with this compound.

  • Cell Culture and Treatment:

    • Plate primary mouse hepatocytes at a density of 0.5 x 10^6 cells/well in 6-well plates.

    • Allow cells to adhere for 24 hours.

    • Treat cells with this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]

  • RNA Extraction:

    • Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

    • Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Assess raw read quality using FastQC.

    • Align reads to the reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.

    • Quantify gene expression using featureCounts or a similar tool.

    • Perform differential expression analysis using DESeq2 or edgeR in R.[5][6]

    • Identify significantly differentially expressed genes based on an adjusted p-value cutoff (e.g., < 0.05) and a log2 fold change threshold (e.g., > 1).[7]

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis Cell_Culture Cell Culture & Treatment (e.g., Hepatocytes + this compound) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing (RNA-seq) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Interpretation Biological Interpretation (Pathway Analysis) DEA->Interpretation

Microarray Analysis Protocol

This protocol provides a general framework for microarray analysis of this compound-treated cells.

  • Sample Preparation:

    • Culture and treat cells as described in the RNA-seq protocol.

    • Extract and purify total RNA.

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from total RNA using reverse transcriptase.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[8]

  • Hybridization:

    • Hybridize the labeled cDNA to a microarray slide (e.g., Agilent Whole Mouse Genome microarray) overnight in a hybridization chamber.[8]

  • Scanning and Data Extraction:

    • Wash the microarray slide to remove unbound cDNA.

    • Scan the slide using a microarray scanner to detect the fluorescent signals.

    • Use image analysis software to quantify the signal intensity for each spot on the array.

  • Data Analysis:

    • Normalize the raw data to correct for technical variations.

    • Identify differentially expressed genes using statistical tests (e.g., t-test or ANOVA) with a defined significance level (e.g., p < 0.05) and fold change cutoff.

    • Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.

Comparative Effects of this compound and Alternatives

The following diagram illustrates the distinct and overlapping effects of this compound (a PPARα agonist) and rosiglitazone (a PPARγ agonist) on gene expression. This highlights the specific pathways modulated by this compound.

Comparative_Effects cluster_pathways Transcriptional Outcomes This compound This compound (PPARα Agonist) Lipid_Metabolism Fatty Acid Oxidation ↑ Lipogenesis ↓ This compound->Lipid_Metabolism Inflammation Anti-inflammatory Gene Expression ↑ This compound->Inflammation Rosiglitazone Rosiglitazone (PPARγ Agonist) Rosiglitazone->Inflammation Adipogenesis Adipocyte Differentiation ↑ Rosiglitazone->Adipogenesis

References

GW7647 vs L-165,041: selectivity in PPAR functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PPAR Agonists: GW7647 vs. L-165,041

This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor (PPAR) agonists, this compound and L-165,041. It is intended for researchers, scientists, and drug development professionals seeking to understand the functional selectivity of these compounds for specific PPAR subtypes. The information presented is based on experimental data from functional assays, with a focus on quantitative measures of potency and selectivity.

Introduction to PPARs and Selective Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] There are three main isoforms, or subtypes:

  • PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation typically leads to reduced triglyceride levels.[1]

  • PPARγ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It is also involved in insulin (B600854) sensitization.[1][2]

  • PPARδ (delta, also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation, improving insulin sensitivity, and suppressing inflammation.[1][3]

Given the distinct physiological roles of each subtype, the development and use of subtype-selective agonists are critical for targeted therapeutic intervention and for dissecting specific biological pathways. This compound is recognized as a potent and highly selective PPARα agonist, while L-165,041 is a well-established potent and selective PPARδ agonist.[4][5][6][7]

General PPAR Signaling Pathway

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex may be bound to DNA, repressing gene transcription. Upon binding to a specific agonist (ligand), a conformational change occurs, leading to the recruitment of co-activator proteins and the subsequent activation of target gene transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound, L-165,041) PPAR PPAR (α, δ, or γ) Ligand->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR binds RXR RXR RXR->PPAR_RXR binds PPRE PPRE (DNA Response Element) TargetGene Target Gene PPRE->TargetGene regulates Coactivators Co-activators Coactivators->PPAR_RXR recruited mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolism Metabolic Regulation Protein->Metabolism Functional Response Inflammation Inflammation Control Protein->Inflammation Functional Response Differentiation Cell Differentiation Protein->Differentiation Functional Response PPAR_RXR->PPRE binds to Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well plates B 2. Co-transfect with Plasmids: - GAL4-PPAR LBD - Luciferase Reporter - Renilla Control A->B C 3. Add Test Compound (e.g., this compound) at various concentrations B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luminescence (Firefly & Renilla) E->F G 7. Analyze Data: - Normalize Firefly/Renilla - Plot Dose-Response Curve - Calculate EC50 F->G

References

A Comparative Analysis of Potency: The Synthetic Agonist GW7647 vs. Endogenous PPARα Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the synthetic Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, GW7647, against various endogenous ligands. The information herein is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.

Introduction to PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation. Its activation can lead to reduced plasma triglyceride levels, making it a key target for drugs aimed at treating dyslipidemia. PPARα is activated by a range of naturally occurring (endogenous) ligands, primarily fatty acids and their derivatives. Additionally, highly potent and selective synthetic ligands, such as this compound, have been developed for research and potential therapeutic applications. This guide focuses on the comparative potency of these synthetic and endogenous activators.

Potency Comparison: this compound vs. Endogenous Ligands

The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit 50% of the maximal biological response. A lower EC50 value indicates higher potency.

Experimental data clearly demonstrates that the synthetic agonist this compound is significantly more potent than the known endogenous PPARα ligands. The EC50 for this compound is in the low nanomolar range, whereas the EC50 values for endogenous ligands, such as fatty acids and eicosanoids, are in the micromolar to high nanomolar range, indicating a potency difference of several orders of magnitude.

LigandTypeEC50 for human PPARα (nM)Reference
This compound Synthetic Agonist 6 [1][2]
8(S)-HETEEndogenous (Eicosanoid)~300[3]
Oleic AcidEndogenous (Fatty Acid)~500[4][5]
Palmitic AcidEndogenous (Fatty Acid)~1,500[4][5]
Linoleic AcidEndogenous (Fatty Acid)~50,000
Arachidonic AcidEndogenous (Fatty Acid)~100,000[6]
Leukotriene B4 (LTB4)Endogenous (Eicosanoid)Physiologically relevant agonist; precise EC50 varies by study.[7]
16:0/18:1-GPCEndogenous (Phospholipid)Interaction comparable to potent agonists; precise EC50 not determined.[8]

Note: EC50 values can vary between different experimental systems and assays.

PPARα Signaling Pathway

Upon activation by a ligand, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription. The canonical signaling pathway is as follows:

  • Ligand Binding: An agonist (either endogenous or synthetic) binds to the ligand-binding domain (LBD) of PPARα in the cell nucleus.

  • Heterodimerization: The ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: The binding of the complex to the PPRE, along with the recruitment of coactivators, initiates the transcription of genes involved in fatty acid transport and oxidation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound, Fatty Acid) PPARa_RXR PPARα-RXR Heterodimer Ligand->PPARa_RXR Activates PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGene Target Gene Transcription (e.g., CPT1, ACOX1) Coactivators->TargetGene Initiates

Figure 1: Simplified PPARα signaling pathway upon ligand activation.

Experimental Protocols

The potency of PPARα ligands is commonly determined using a luciferase reporter assay. This cell-based assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.

General Protocol for PPARα Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293, HepG2, or COS-7) is cultured in appropriate media.[1]

    • Cells are seeded into 96-well plates.[1]

    • The cells are transiently co-transfected with two plasmids:

      • An expression vector containing the full-length cDNA of human PPARα.

      • A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment:

    • After a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound or an endogenous ligand). A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation:

    • The cells are incubated with the compounds for a set period (e.g., 22-24 hours) to allow for receptor activation and reporter gene expression.[2]

  • Lysis and Luminescence Measurement:

    • The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

    • A luciferase detection reagent containing the substrate (luciferin) is added to the cell lysate.[2]

    • The light produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis:

    • The raw luminescence units are normalized to the control reporter activity (if used).

    • The fold activation relative to the vehicle control is calculated for each compound concentration.

    • The data are plotted on a dose-response curve, and the EC50 value is determined using non-linear regression analysis.[2]

Luciferase_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Co-transfection - PPARα Expression Vector - PPRE-Luciferase Reporter A->B C 3. Incubation (24 hours) B->C D 4. Compound Treatment (Varying Concentrations) C->D E 5. Incubation (22-24 hours) D->E F 6. Cell Lysis E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence (Luminometer) G->H I 9. Data Analysis (Dose-Response Curve & EC50) H->I

Figure 2: General workflow for a PPARα luciferase reporter assay.

Conclusion

The synthetic agonist this compound demonstrates significantly higher potency in activating PPARα compared to a wide range of endogenous ligands, including fatty acids and their metabolites. With an EC50 value in the low nanomolar range, this compound is approximately 50 to over 16,000 times more potent than various natural ligands. This substantial difference in potency underscores the utility of synthetic agonists like this compound as powerful tools for studying PPARα function and as potential templates for the development of highly effective therapeutic agents for metabolic disorders. Researchers should consider this potency difference when designing experiments and interpreting results related to PPARα activation.

References

Navigating GW7647 Binding Validation: A Comparative Guide to TR-FRET and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the binding of small molecules to their protein targets is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay with other common methodologies for validating the binding of GW7647 to its target, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Executive Summary

The TR-FRET competitive binding assay stands out as a robust, high-throughput method for quantifying the interaction between this compound and PPARα. Its homogeneous "mix-and-read" format minimizes handling and is less susceptible to interference from fluorescent compounds compared to standard FRET assays.[1] Alternative methods such as Scintillation Proximity Assay (SPA), AlphaScreen, and Surface Plasmon Resonance (SPR) offer distinct advantages and disadvantages in terms of throughput, sensitivity, and the nature of the data they provide. The choice of assay will ultimately depend on the specific experimental goals, available instrumentation, and the stage of the drug discovery process.

Data Presentation: Quantitative Comparison of this compound Binding Assays

The following table summarizes key quantitative data for this compound binding to PPARα as determined by various assay methodologies. It is important to note that IC50 and EC50 values can vary between different assay formats and experimental conditions.[2][3]

Assay TypeParameterReported Value (Human PPARα)Reference
TR-FRET Competitive Binding IC501.4 ± 0.1 nM (at 1 hr)[4]
Z'-Factor0.67 ± 0.13[4]
GAL4-PPAR Reporter Assay EC506 nM[5][6][7][8]
Scintillation Proximity Assay (SPA) IC50Data not readily available in cited literature
AlphaScreen IC50Data not readily available in cited literature
Surface Plasmon Resonance (SPR) KdData not readily available in cited literature

Note: IC50 (Half-maximal inhibitory concentration) in binding assays reflects the concentration of a competitor that displaces 50% of a tracer from the target protein. EC50 (Half-maximal effective concentration) in functional assays indicates the concentration that provokes a response halfway between the baseline and maximum response. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay.[1][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][10]

Experimental Workflows and Signaling Pathway

To visualize the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_0 TR-FRET Competitive Binding Assay Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Tracer & Receptor Mix Add Tracer & Receptor Mix Dispense Compound->Add Tracer & Receptor Mix Incubate Incubate Add Tracer & Receptor Mix->Incubate Read Plate Read Plate Incubate->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data

TR-FRET competitive binding assay workflow.

G cluster_1 PPARα Signaling Pathway Ligand This compound (Ligand) PPARa PPARα Ligand->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with Coactivators Coactivators RXR->Coactivators Recruits PPRE PPRE (DNA) Coactivators->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates

Simplified PPARα signaling pathway.

Experimental Protocols

TR-FRET Competitive Binding Assay for this compound

This protocol is adapted from the LanthaScreen™ TR-FRET PPARα Competitive Binding Assay.[4][11][12][13]

Materials:

  • GST-tagged human PPARα ligand-binding domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluormone™ Pan-PPAR Green tracer

  • This compound (or other test compounds)

  • Assay buffer

  • 384-well black polypropylene (B1209903) plates

  • Fluorescence plate reader with TR-FRET capability

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound or test compounds in DMSO. Then, dilute these to a 2X concentration in the assay buffer.

  • Reagent Preparation:

    • Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer in assay buffer.

    • Prepare a 4X solution of the PPARα-LBD and Tb-anti-GST antibody mix in assay buffer.

  • Assay Assembly (20 µL final volume):

    • Add 10 µL of the 2X compound dilution to each well.

    • Add 5 µL of the 4X tracer solution to each well.

    • Add 5 µL of the 4X PPARα-LBD/Tb-anti-GST antibody mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Plate Reading: Read the plate using a TR-FRET-enabled plate reader. Excite at approximately 340 nm and measure emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).[11]

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]

Alternative Binding Assays: A Comparative Overview

1. Scintillation Proximity Assay (SPA)

  • Principle: SPA is a radioisotopic, homogeneous binding assay.[11][14][15] The target protein is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light. Unbound radioligand in solution is too far away to excite the bead.[15]

  • Advantages:

    • Homogeneous format (no separation of bound and free ligand required).[5][6]

    • High sensitivity.

    • Amenable to high-throughput screening.

  • Disadvantages:

    • Requires handling of radioactive materials.

    • Potential for color quenching from test compounds.

    • Requires a specialized scintillation counter.

  • Protocol Outline:

    • Immobilize GST-tagged PPARα onto SPA beads coated with anti-GST antibody.

    • Add a constant concentration of a tritiated PPARα ligand (e.g., [3H]-GW7647).

    • Add varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate to reach equilibrium.

    • Measure the light emitted from the beads using a scintillation counter.

    • A decrease in signal indicates displacement of the radioligand by the test compound.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: AlphaScreen is a bead-based, non-radioactive, homogeneous assay. It utilizes two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. When the donor and acceptor beads are brought into close proximity by a binding event, a signal is generated.

  • Advantages:

    • High sensitivity and wide dynamic range.

    • Homogeneous format.

    • No radioactivity.

  • Disadvantages:

    • Can be sensitive to light and colored compounds.

    • Requires a specialized plate reader.

  • Protocol Outline:

    • Biotinylated PPARα is attached to streptavidin-coated donor beads.

    • A specific antibody against a tag on PPARα (e.g., GST) is conjugated to the acceptor beads.

    • In the presence of a ligand that induces a conformational change or dimerization, the beads come into proximity. Alternatively, in a competitive format, a biotinylated tracer ligand and an antibody-coated acceptor bead are used.

    • The plate is read on an AlphaScreen-capable reader.

3. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and the binding of a ligand flowing over the surface is detected in real-time as a change in the resonance angle of reflected light.

  • Advantages:

    • Label-free, providing real-time kinetic data (association and dissociation rates).

    • Can determine binding affinity (Kd).

    • Provides information on binding specificity.

  • Disadvantages:

    • Lower throughput compared to TR-FRET and AlphaScreen.

    • Requires specialized and expensive instrumentation.

    • Immobilization of the protein can sometimes affect its activity.

  • Protocol Outline:

    • Immobilize PPARα onto a sensor chip.

    • Flow a solution of this compound at various concentrations over the chip surface.

    • Monitor the change in the SPR signal in real-time to measure association.

    • Flow a buffer without the ligand over the chip to measure dissociation.

    • The resulting sensorgrams are used to calculate kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Conclusion

The TR-FRET competitive binding assay offers a balanced combination of high throughput, sensitivity, and robustness for validating the binding of this compound to PPARα, making it a highly suitable method for primary screening and lead optimization. The provided quantitative data and detailed protocol for the TR-FRET assay serve as a solid baseline for researchers. While alternative assays like SPA, AlphaScreen, and SPR each have their unique strengths, the choice of methodology should be carefully considered based on the specific research question, available resources, and the desired depth of biophysical characterization. For instance, SPR would be the method of choice for detailed kinetic analysis, while SPA and AlphaScreen provide high-throughput alternatives to TR-FRET. This guide aims to empower researchers to make informed decisions in selecting the optimal assay for their this compound binding validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of GW7647: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of GW7647, a potent PPARα agonist. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Key Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes these key characteristics.[1][2][3][4][5]

PropertyValue
Molecular Weight 502.75 g/mol
Formula C₂₉H₄₆N₂O₃S
Appearance Crystalline solid
Purity ≥98%
Solubility - Soluble to 100 mM in DMSO- Soluble to 25 mM in ethanol
Storage Store at room temperature
CAS Number 265129-71-3

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the proper disposal of this compound. This procedure is based on standard laboratory practices for chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to all local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Waste Classification and Segregation

Properly classify and segregate this compound waste to prevent accidental mixing with incompatible materials.

  • Solid Waste: Unused or expired pure this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) must be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.

Waste Collection and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is a liquid waste.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage the collection and final disposal process. Never dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial preparation to final disposal.

GW7647_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Secure Area F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for the proper disposal of this compound.

Environmental and Safety Considerations

While specific environmental impact studies for this compound are not widely available, it is structurally related to per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.[6][7] Therefore, stringent adherence to the outlined disposal procedures is critical to prevent environmental contamination. Always handle this compound in a well-ventilated area, and in case of a spill, follow the procedures outlined in the product's SDS. In the absence of a specific spill response protocol for this compound, general procedures for solid chemical spills should be followed: restrict access to the area, prevent dust generation, and collect the material using appropriate tools into a sealed container for disposal.

References

Essential Safety and Logistical Information for Handling GW7647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist, GW7647, requires meticulous handling and disposal procedures to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is an acute oral toxicant, can cause skin corrosion or irritation, and may provoke an allergic skin reaction. Furthermore, it is suspected of damaging fertility or the unborn child.[1] Strict adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye/Face Protection Safety glasses with side shields or gogglesA face shield may be required for splash hazards.
Skin and Body Protection Laboratory coatFully buttoned to protect from skin contact.
Respiratory Protection Appropriate respiratorUse in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Weigh the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing. Common solvents include DMSO and ethanol.[2]

  • Avoid Contact: Do not allow the compound or its solutions to come into contact with skin, eyes, or clothing.[1]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials.

  • For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

In Vitro Study: PPARα Activation in Cell Culture

This protocol outlines a general procedure for treating cultured cells with this compound to study PPARα activation.

Materials:

  • Appropriate cell line (e.g., HepG2, Huh7)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., RNA extraction, luciferase assay)

Procedure:

  • Cell Seeding: Plate the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:

    • Quantitative PCR (qPCR): To measure the expression of PPARα target genes.

    • Western Blotting: To analyze protein expression levels.

    • Luciferase Reporter Assay: In cells transfected with a PPARα reporter construct to measure receptor activity.

Quantitative Data Summary: Example qPCR Results

TreatmentTarget Gene 1 (Fold Change)Target Gene 2 (Fold Change)
Vehicle (DMSO)1.01.0
This compound (10 nM)2.53.1
This compound (100 nM)8.29.5
This compound (1 µM)15.618.2
In Vivo Study: Administration of this compound to Mice

This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (strain as appropriate for the study)

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Preparation of Dosing Solution: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Weight: Weigh each mouse accurately on the day of dosing to calculate the correct volume to be administered.

  • Oral Gavage: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

  • Study Duration: Continue the dosing for the planned duration of the study (e.g., daily for 2 weeks).

  • Tissue Collection: At the end of the study, euthanize the animals according to the approved protocol and collect tissues for further analysis (e.g., histology, gene expression, protein analysis).

Quantitative Data Summary: Example Plasma Triglyceride Levels

Treatment GroupNBaseline Triglycerides (mg/dL)Post-treatment Triglycerides (mg/dL)% Change
Vehicle Control10150 ± 15145 ± 18-3.3%
This compound (1 mg/kg)10152 ± 1298 ± 10-35.5%
This compound (3 mg/kg)10148 ± 1465 ± 8-56.1%

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PPARα Agonist) FABP Fatty Acid Binding Protein (FABP) This compound->FABP Binds PPARa PPARα FABP->PPARa Translocates to Nucleus and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation Decreased Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding 1. Seed Cells CellCulture 2. Overnight Culture CellSeeding->CellCulture PrepareSolutions 3. Prepare this compound Working Solutions CellCulture->PrepareSolutions TreatCells 4. Treat Cells PrepareSolutions->TreatCells Incubate 5. Incubate TreatCells->Incubate HarvestCells 6. Harvest Cells Incubate->HarvestCells qPCR qPCR HarvestCells->qPCR WesternBlot Western Blot HarvestCells->WesternBlot LuciferaseAssay Luciferase Assay HarvestCells->LuciferaseAssay

Caption: In vitro experimental workflow for this compound treatment.

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.